AF555 Nhs
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H47N3O16S4 |
|---|---|
Molekulargewicht |
930.1 g/mol |
IUPAC-Name |
3-[(2Z)-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C38H47N3O16S4/c1-37(2)28-24-26(60(51,52)53)13-15-30(28)39(20-8-22-58(45,46)47)32(37)10-7-11-33-38(3,19-6-4-5-12-36(44)57-41-34(42)17-18-35(41)43)29-25-27(61(54,55)56)14-16-31(29)40(33)21-9-23-59(48,49)50/h7,10-11,13-16,24-25H,4-6,8-9,12,17-23H2,1-3H3,(H3-,45,46,47,48,49,50,51,52,53,54,55,56) |
InChI-Schlüssel |
CWDZGSJDFDVVMO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AF555 NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction: AF555 NHS ester is a highly versatile, amine-reactive fluorescent dye widely utilized in biological research and drug development for the covalent labeling of proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of the core chemistry, experimental protocols, and practical applications of this compound ester, tailored for professionals in the life sciences.
Core Principles of this compound Ester Chemistry
AF555, an Alexa Fluor dye, is a bright, photostable, and hydrophilic fluorophore with an excitation maximum in the yellow-orange region of the visible spectrum. The N-hydroxysuccinimide (NHS) ester functional group is the most common amine-reactive moiety used for bioconjugation.
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.
The reaction is pH-dependent, with an optimal pH range of 8.0-9.0. At lower pH, the amine groups are protonated, reducing their nucleophilicity. At higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction.
Quantitative Data for this compound Ester
For ease of comparison, the key quantitative properties of this compound ester are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 555 nm | [1] |
| Emission Maximum (Em) | 568 nm | [1] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.10 | [1] |
| Molecular Weight | Approximately 1250 Da | [3] |
| Optimal pH for Labeling | 8.0 - 9.0 |
Experimental Protocols
Protocol 1: Labeling of IgG Antibodies with this compound Ester
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
1 mg of IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve 1 mg of the IgG antibody in 0.5 mL of PBS.
-
Add 50 µL of 1 M NaHCO₃ to the antibody solution to raise the pH to approximately 8.3.
-
-
Prepare the this compound Ester Solution:
-
Immediately before use, dissolve 1 mg of this compound ester in 100 µL of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Slowly add 5-10 µL of the dissolved this compound ester to the antibody solution while gently vortexing. The molar ratio of dye to antibody can be optimized for the desired degree of labeling. A common starting point is a 10-fold molar excess of the dye.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the AF555-labeled antibody.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF555).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / ε_protein
-
DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))
-
Where ε_protein is the molar extinction coefficient of the antibody (for IgG, ~203,000 M⁻¹cm⁻¹) and ε_dye is the molar extinction coefficient of AF555 (150,000 M⁻¹cm⁻¹). The correction factor of 0.08 accounts for the absorbance of the dye at 280 nm.[2]
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes the use of an AF555-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cultured cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
AF555-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the AF555-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for AF555 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.
-
Visualizations
Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4] AF555-conjugated antibodies are frequently used in immunofluorescence to visualize the expression and localization of EGFR in cells.[4]
Caption: EGFR Signaling Pathway visualized with AF555-labeled antibodies.
Experimental Workflow: Antibody Labeling and Immunofluorescence
The following diagram illustrates a typical experimental workflow from labeling a primary antibody with this compound ester to its application in immunofluorescence.
Caption: Workflow for AF555 antibody labeling and immunofluorescence.
Logical Relationship: Troubleshooting Immunofluorescence
This diagram outlines a logical approach to troubleshooting common issues encountered during immunofluorescence experiments using AF555-labeled antibodies.
References
AF555 NHS Dye: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of the AF555 NHS dye, a widely used fluorescent label in biological research and drug development. This document details the dye's key characteristics, provides standardized experimental protocols for its characterization, and presents quantitative data in a clear, comparative format.
Introduction
This compound ester is a bright, orange-red fluorescent dye that belongs to the class of rhodamine derivatives. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules, forming a stable amide bond. Its excellent photostability and high fluorescence quantum yield make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.
Core Spectral and Photophysical Properties
The spectral characteristics of this compound dye are crucial for designing and interpreting fluorescence-based experiments. The key quantitative parameters are summarized in the table below.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~555 nm | |
| Maximum Emission Wavelength (λem) | ~565 - 572 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 - 155,000 cm-1M-1 | [1][2] At the absorption maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.10 | In aqueous solution. |
| Molecular Weight | ~1250 g/mol | [1] |
| Recommended Laser Lines | 532 nm, 555 nm, 561 nm | |
| Commonly Used Filter Sets | TRITC (Tetramethylrhodamine) |
Key Features:
-
High Brightness: The combination of a high extinction coefficient and a reasonable quantum yield results in bright fluorescent conjugates.
-
Excellent Photostability: AF555 is significantly more resistant to photobleaching than spectrally similar dyes like Cy3, allowing for longer exposure times and more robust imaging.[3]
-
pH Insensitivity: The fluorescence of AF555 is stable over a broad pH range (pH 4-10), which is advantageous for experiments in various biological buffers.[1][2][4]
-
Water Solubility: The dye is water-soluble, simplifying conjugation reactions in aqueous environments.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and use of this compound dye.
Determination of Spectral Properties
The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorescent dye like AF555.
Protocol for Determining Molar Extinction Coefficient:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound ester in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~555 nm).
-
Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.
Protocol for Determining Fluorescence Quantum Yield (Comparative Method):
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to AF555 (e.g., Rhodamine 6G).
-
Absorbance Matching: Prepare dilute solutions of the AF555 sample and the standard in the same solvent, adjusting their concentrations so that they have the same absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the AF555 solution and the standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the AF555 dye (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protein Labeling with this compound Ester
The following diagram outlines the key steps for conjugating this compound ester to a protein.
Detailed Protocol:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL for optimal results.[1]
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate buffer. This is the optimal pH range for the reaction between the NHS ester and primary amines.
-
Dye Preparation: Dissolve the this compound ester in anhydrous DMSO immediately before use to a concentration of ~10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of 10:1 to 15:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization (Degree of Labeling): The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye). The following equation can be used: DOL = (A555 * εprotein) / [(A280 - (A555 * CF280)) * εdye] Where:
-
A555 and A280 are the absorbances at 555 nm and 280 nm, respectively.
-
εprotein and εdye are the molar extinction coefficients of the protein and the dye, respectively.
-
CF280 is a correction factor for the dye's absorbance at 280 nm.
-
Photostability Measurement
The following diagram illustrates a general approach to quantifying the photostability of AF555.
Protocol:
-
Sample Preparation: Prepare a sample of AF555-conjugated biomolecule (e.g., antibody) immobilized on a microscope slide.
-
Microscope Setup: Place the slide on the stage of a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and filter set.
-
Image Acquisition: Select a region of interest (ROI) and acquire an initial image (t=0).
-
Photobleaching: Continuously illuminate the ROI with the excitation light at a constant intensity.
-
Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Storage and Handling
-
This compound Ester (lyophilized powder): Store at -20°C, desiccated, and protected from light.[5] When stored properly, the reactive dye is stable for at least one year.
-
Reconstituted this compound Ester (in DMSO): Use immediately or aliquot and store at -20°C for short-term storage (up to a few weeks). Avoid repeated freeze-thaw cycles.
-
AF555-labeled Conjugates: Store at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) can improve stability.
Conclusion
This compound dye is a versatile and robust fluorescent probe with excellent spectral properties for a wide range of biological applications. Its high brightness, photostability, and pH insensitivity make it a reliable choice for demanding fluorescence imaging and detection experiments. By following the detailed protocols provided in this guide, researchers can effectively characterize, conjugate, and utilize this compound dye to generate high-quality, reproducible data.
References
- 1. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to AF555 NHS Ester: Excitation, Emission, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties, labeling chemistry, and detailed application protocols for Alexa Fluor™ 555 (AF555) NHS ester, a widely used fluorescent dye in biological research. The information herein is intended to enable researchers to effectively utilize this powerful tool for labeling proteins, antibodies, and other biomolecules for various applications, including immunofluorescence microscopy and flow cytometry.
Core Photophysical and Spectral Properties
AF555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye that emits in the orange-red region of the visible spectrum. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules, forming stable amide bonds.[1][2][3] Key spectral and photophysical characteristics are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [1][4] |
| Emission Maximum (λem) | 565 - 572 nm | |
| Molar Extinction Coefficient (ε) | ~155,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.14 | |
| Molecular Weight | ~1250 Da |
| Property | Description | Reference |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Water-soluble | |
| pH Sensitivity | Relatively insensitive from pH 4 to 10 | |
| Spectrally Similar Dyes | Cy3, TRITC, DyLight 549 |
Experimental Protocols
Protein and Antibody Labeling with this compound Ester
This protocol describes the covalent labeling of proteins (e.g., IgG antibodies) with this compound ester. The primary target for conjugation is the ε-amino group of lysine (B10760008) residues.
Materials:
-
Protein or antibody to be labeled (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
This compound Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification resin (e.g., Sephadex G-25) or spin column for desalting
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a different buffer, exchange it for the reaction buffer.
-
-
Prepare the this compound Ester Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound ester stock solution. A molar excess of the dye to the protein is required. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or a spin column.
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS. The first colored band to elute will be the conjugated protein.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for AF555).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.
-
Workflow for Protein and Antibody Labeling with this compound Ester.
Immunofluorescence Staining Protocol
This protocol outlines the use of an AF555-conjugated antibody for staining cells for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or slides
-
AF555-conjugated antibody
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA in PBS
-
Wash Buffer: PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the AF555-conjugated antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
-
Experimental Workflow for Immunofluorescence Staining.
Flow Cytometry Staining Protocol
This protocol provides a general procedure for staining suspended cells with an AF555-conjugated antibody for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide
-
AF555-conjugated antibody
-
Fc Block (optional, to reduce non-specific binding to Fc receptors)
-
Viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with Staining Buffer.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes at 4°C) and discard the supernatant.
-
Resuspend the cell pellet in Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
If your cells express high levels of Fc receptors, incubate them with an Fc Block reagent according to the manufacturer's instructions.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the predetermined optimal amount of AF555-conjugated antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Staining Buffer to each tube, vortex, and centrifuge as before.
-
Discard the supernatant.
-
-
Final Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate volume of Staining Buffer (e.g., 500 µL) for analysis on a flow cytometer.
-
Keep the cells on ice and protected from light until analysis.
-
Logical Flow for Cell Staining for Flow Cytometry.
References
An In-depth Technical Guide to AF555 NHS Amine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the amine reactivity of AF555 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules. Understanding the principles of this reaction is critical for achieving optimal and reproducible conjugation results in various research and drug development applications.
Core Principles of AF555 NHS Ester Amine Reactivity
This compound ester is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF555 fluorophore to biomolecules. The fundamental reaction involves the N-hydroxysuccinimidyl ester functional group, which reacts with primary amines (R-NH₂) present on the target molecule to form a stable amide bond.[1][2] This reaction is highly selective for primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3]
The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the release of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.[2]
Key Parameters Influencing Conjugation Efficiency
Several factors critically influence the success of the labeling reaction. Careful control of these parameters is essential for achieving the desired degree of labeling (DOL) and minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| pH | 8.3 - 8.5[3][4] | The reaction is strongly pH-dependent. At lower pH, primary amines are protonated (R-NH₃⁺) and thus non-nucleophilic, inhibiting the reaction.[4] At pH values significantly above 8.5, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a competing and significant side reaction, reducing the labeling efficiency.[4][5] |
| Buffer Composition | Amine-free buffers (e.g., sodium bicarbonate, sodium borate, phosphate (B84403) buffer)[4][6] | Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] |
| Reagent Concentration | Molar excess of NHS ester over the protein | A molar excess of the dye is typically used to drive the reaction to completion. The optimal molar ratio depends on the protein and the desired DOL and should be empirically determined.[4][7] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8][9][10] | This compound ester is typically dissolved in a dry, polar aprotic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the protein.[6] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[4] |
| Temperature | Room Temperature[6][9][10] | The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of both the desired reaction and the competing hydrolysis reaction. |
| Reaction Time | 1 - 4 hours[4][6][9] | The optimal reaction time can vary depending on the specific protein and reaction conditions. |
Experimental Protocols
General Protocol for Protein Labeling with this compound Ester
This protocol provides a general guideline for labeling proteins, such as antibodies. It may require optimization for specific applications.
Materials:
-
This compound Ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6]
-
Purification column (e.g., Sephadex G-25)[6]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[6]
-
Slowly add the desired molar excess of the dissolved this compound ester to the protein solution while gently stirring.[10]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6][9]
-
-
Purify the Conjugate:
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF555 (~555 nm, A₅₅₅).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of AF555 at 555 nm (approximately 155,000 cm⁻¹M⁻¹).[11]
-
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound ester with a primary amine.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins with this compound ester.
Factors Influencing this compound Ester Reactivity
Caption: Key factors influencing the outcome of the this compound ester conjugation reaction.
Stability and Storage
Proper storage of this compound ester is crucial to maintain its reactivity. The reagent should be stored at -20°C, protected from light and moisture.[12] Once reconstituted in an organic solvent, the solution is less stable and should be used as soon as possible, although it can be stored at -20°C for short periods.[6] Hydrolysis is the primary degradation pathway for NHS esters in the presence of water.[5][8] The resulting protein-dye conjugates are generally stable and can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]
References
- 1. abpbio.com [abpbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. fluidic.com [fluidic.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 12. lumiprobe.com [lumiprobe.com]
Technical Guide: Storage and Stability of AF555 NHS Ester
This guide provides an in-depth overview of the storage, stability, and handling of AF555 N-hydroxysuccinimide (NHS) ester for researchers, scientists, and drug development professionals. The information herein is compiled to ensure the optimal performance and longevity of this fluorescent dye in labeling applications.
Introduction to AF555 NHS Ester
This compound ester is a bright, orange-red fluorescent probe widely used for labeling primary amines on proteins, antibodies, and other biomolecules.[1] Its high fluorescence quantum yield and photostability make it an excellent choice for various applications, including immunofluorescence, flow cytometry, and microscopy.[2][3] The N-hydroxysuccinimide ester functional group reacts with primary amines in a pH-dependent manner to form stable amide bonds.[4] However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, which is the primary degradation pathway. Understanding the stability of this compound ester under different conditions is crucial for successful and reproducible conjugation.
Storage and Handling Guidelines
Proper storage and handling are critical to prevent the degradation of this compound ester. The compound is sensitive to moisture and light.
Solid Form:
-
Storage Temperature: Upon receipt, the lyophilized solid should be stored at -20°C or colder (-80°C is also suitable).[2]
-
Desiccation: It is essential to store the solid dye in a desiccated environment to protect it from moisture.
-
Light Protection: The vial should be protected from light.
-
Handling: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.
In Solution:
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) should be used to reconstitute the dye. DMSO is hygroscopic and will readily absorb moisture from the air, so it should be handled accordingly.
-
Storage of Stock Solutions: Reconstituted stock solutions in anhydrous DMSO are not stable for long-term storage. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare single-use aliquots and store them at -20°C or -80°C for no longer than a few weeks. Some anecdotal evidence suggests that aliquots of similar NHS esters in DMSO can be stored at -80°C for up to three months with good labeling activity.
-
Aqueous Solutions: this compound ester is highly unstable in aqueous solutions due to rapid hydrolysis. Aqueous solutions of the dye should be prepared immediately before use and should not be stored.
Stability of this compound Ester
The primary factor affecting the stability of this compound ester is hydrolysis of the NHS ester group, which renders the dye incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.
Hydrolysis in Aqueous Solutions:
The following table summarizes the half-life of NHS esters in aqueous solutions at different pH values and temperatures. While this data is for NHS esters in general, it provides a good estimate of the stability of the reactive group of this compound ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple references.
Stability in Organic Solvents:
This compound ester is more stable in anhydrous organic solvents like DMSO and DMF. However, the presence of even trace amounts of water will lead to hydrolysis over time. For this reason, it is crucial to use high-purity, anhydrous solvents and to minimize the exposure of the stock solution to air.
The following table provides general guidelines for the stability of fluorescent NHS esters in solution.
| Solvent | Temperature (°C) | Recommended Storage Duration |
| Anhydrous DMSO | -20 | Up to 2 weeks |
| Anhydrous DMSO | -80 | Up to 3 months (anecdotal) |
Data compiled from various sources.
Experimental Protocols
Protocol for Assessing the Stability of this compound Ester
To quantitatively assess the stability of this compound ester, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate the active NHS ester from its hydrolyzed, non-reactive carboxylic acid form.
Materials:
-
This compound ester
-
Anhydrous DMSO
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound ester in anhydrous DMSO at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several microcentrifuge tubes.
-
To simulate storage conditions, place the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 1, 3, 7, 14 days).
-
For the 0-hour time point, immediately proceed to HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Set the fluorescence detector to the excitation and emission wavelengths of AF555 (e.g., 555 nm excitation, 565 nm emission).
-
Inject a small volume (e.g., 10 µL) of the this compound ester sample onto the column.
-
Run a gradient elution from low to high acetonitrile concentration to separate the more polar hydrolyzed dye from the less polar active NHS ester. A typical gradient could be 5-95% B over 20 minutes.
-
Record the chromatogram and integrate the peak areas for the active this compound ester and its hydrolyzed form.
-
-
Data Analysis:
-
Calculate the percentage of the active this compound ester remaining at each time point and temperature relative to the 0-hour time point.
-
Plot the percentage of active dye versus time for each temperature to determine the degradation kinetics.
-
Protocol for Antibody Conjugation with this compound Ester for EGFR Signaling Analysis
This protocol describes the conjugation of this compound ester to a primary antibody against a protein in the EGFR signaling pathway, such as phosphorylated EGFR (p-EGFR).
Materials:
-
Antibody (e.g., anti-p-EGFR) in a buffer free of primary amines (e.g., PBS).
-
This compound ester
-
Anhydrous DMSO
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved this compound ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a desalting column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. The smaller, unreacted dye molecules will elute later.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and 555 nm.
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (to a final concentration of 0.1-1%) and sodium azide (B81097) (to a final concentration of 0.02%), and store at 4°C or in aliquots at -20°C.
-
Mandatory Visualizations
The following diagrams illustrate key workflows related to the use of this compound ester.
Caption: Workflow for conjugating this compound ester to an antibody.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
Conclusion
The stability of this compound ester is paramount for achieving high-quality, reproducible results in bioconjugation. The primary route of degradation is hydrolysis, which is accelerated by moisture and alkaline pH. By following the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the reactivity of the dye. For critical applications, it is recommended to assess the stability of the dye under specific experimental conditions using methods such as RP-HPLC. Proper handling and an understanding of the stability limitations of this compound ester will contribute to the success of fluorescence-based assays in drug discovery and life sciences research.
References
AF555 NHS Dye: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of AF555 NHS dye in various solvents, along with detailed experimental protocols for its use in labeling applications. This document is intended to serve as a core resource for researchers and professionals in the fields of biotechnology and drug development.
Core Concepts: Understanding this compound Dye
This compound dye is a bright, orange-fluorescent amine-reactive dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts specifically with primary amines on target molecules to form stable amide bonds.[2] This dye is characterized by its excellent photostability and high fluorescence quantum yield, making it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4]
Solubility of this compound Dye
The solubility of this compound dye is a critical factor in the preparation of stock solutions and the successful execution of labeling reactions. While the dye is generally described as water-soluble, its stability in aqueous solutions is limited due to the hydrolysis of the NHS ester group.[5] For this reason, organic solvents are typically used to prepare stock solutions.
The following table summarizes the solubility of this compound dye in common laboratory solvents based on available data and established laboratory protocols.
| Solvent | Solubility | Recommended Concentration for Stock Solutions | Notes |
| Water | Soluble[2][6][7][8] | Not recommended for stock solutions | The NHS ester is susceptible to hydrolysis in aqueous environments, which reduces its reactivity with amines.[5] If direct dissolution in an aqueous buffer is necessary, it should be done immediately before use. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[8] | 10 mg/mL[9] | Anhydrous DMSO is the preferred solvent for preparing stable stock solutions. Solutions can be aliquoted and stored at -20°C.[4] |
| Dimethylformamide (DMF) | Soluble[8] | 10 mg/mL[10] | Similar to DMSO, anhydrous DMF is a suitable solvent for creating stock solutions. Storage conditions should be the same as for DMSO solutions. |
Experimental Protocols
Preparation of this compound Dye Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound dye in anhydrous DMSO.
Materials:
-
This compound dye, lyophilized powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Amber or foil-wrapped microcentrifuge tubes for storage
Procedure:
-
Allow the vial of lyophilized this compound dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of dye, add 100 µL of anhydrous DMSO.
-
Vortex the vial for at least 1 minute to ensure the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, desiccated. When stored properly, the stock solution should be stable for several months.
General Protocol for Protein Labeling with this compound Dye
This protocol provides a general workflow for conjugating this compound dye to a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound dye stock solution (10 mg/mL in anhydrous DMSO)
-
Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Collection tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the NHS ester.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add the reaction buffer (1 M sodium bicarbonate) to the protein solution to achieve a final concentration of 0.1 M. This will raise the pH of the solution to the optimal range for the labeling reaction (pH 8.3-8.5).
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the equilibration buffer. The first colored fraction to elute will be the conjugated protein, while the free, unconjugated dye will elute later.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 555 nm (for dye concentration).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
- 1. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. genecopoeia.com [genecopoeia.com]
An In-depth Technical Guide to AF555 NHS in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye AF555 NHS ester, a widely used tool in fluorescence microscopy. It details its chemical properties, and applications, and provides step-by-step protocols for its use in key experimental techniques.
Core Concepts: Introduction to this compound Ester
This compound ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.[1][2] Its chemical structure features a succinimidyl ester (NHS) functional group, which allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[3][4] This amine-reactive nature makes it a versatile tool for attaching a fluorescent tag to a wide range of targets for visualization in fluorescence-based assays.[1]
The fluorescence of AF555 lies in the orange-red region of the visible spectrum, making it easily distinguishable from other commonly used fluorophores like AF488 (green). Its high quantum yield and resistance to photobleaching ensure bright and stable signals during imaging, which is crucial for sensitive detection and quantitative analysis. Furthermore, its hydrophilic nature minimizes non-specific binding and reduces the risk of protein aggregation upon conjugation.
Quantitative Data Summary
The key spectral and photophysical properties of this compound ester are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (λex) | 555 - 556 nm | |
| Emission Maximum (λem) | 565 - 572 nm | |
| Molar Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.10 | |
| Recommended Laser Lines | 532 nm, 555 nm, 561 nm | |
| Spectrally Similar Dyes | Cy3, TRITC, DyLight 549 | |
| pH Sensitivity | Relatively insensitive in the pH 4-10 range |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound ester in fluorescence microscopy.
Antibody Labeling with this compound Ester
This protocol describes the covalent conjugation of this compound ester to a primary antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the antibody is in a buffer containing primary amines or preservatives, dialyze it against PBS overnight at 4°C.
-
-
Prepare the this compound Ester Stock Solution:
-
Allow the vial of this compound ester to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.
-
-
Conjugation Reaction:
-
Add the this compound ester stock solution to the antibody solution. A molar excess of 8-fold of the dye is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of AF555 (~555 nm).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
An optimal DOL for most antibodies is between 2 and 10.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of an AF555-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells grown on coverslips or in chamber slides
-
Primary antibody (unconjugated)
-
AF555-conjugated secondary antibody
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same species as the secondary antibody) in PBS
-
Wash Buffer: PBS
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on sterile glass coverslips or chamber slides.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the AF555-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF555 (e.g., TRITC filter set).
-
Flow Cytometry Protocol
This protocol describes the staining of cell surface markers for analysis by flow cytometry using an AF555-conjugated primary antibody.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
AF555-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
-
-
Staining:
-
Add the predetermined optimal concentration of the AF555-conjugated primary antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for AF555 excitation and emission (e.g., 561 nm laser and a 585/42 nm bandpass filter).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of this compound ester with a primary amine on a protein.
Caption: Step-by-step workflow for indirect immunofluorescence staining.
Caption: Workflow for cell surface staining for flow cytometry analysis.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure the antibody is in an amine-free buffer at the correct pH (8.3-8.5). Use freshly prepared, anhydrous DMSO or DMF for dissolving the NHS ester. Consider optimizing the dye-to-protein molar ratio.
-
High Background Staining in Immunofluorescence: Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibodies to determine the optimal concentrations.
-
Photobleaching: Although AF555 is relatively photostable, minimize exposure to excitation light. Use an antifade mounting medium for immunofluorescence.
-
Fluorescence Quenching: Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of Alexa Fluor dyes if they are in close proximity to the conjugated fluorophore. This should be considered when interpreting fluorescence intensity data.
By understanding the principles of this compound ester chemistry and following these detailed protocols, researchers can effectively utilize this powerful tool for a wide range of fluorescence microscopy applications.
References
Methodological & Application
Application Notes and Protocols for AF555 NHS Ester Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of AF555 NHS ester to proteins. It includes information on the reaction mechanism, required materials, step-by-step experimental procedures, and methods for characterizing the final conjugate.
Introduction
This compound ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. This process, known as bioconjugation, is a fundamental technique in biological research and drug development, enabling the fluorescent labeling of antibodies, enzymes, and other proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.
The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] Careful control of the molar ratio of dye to protein is crucial to achieve the desired degree of labeling (DOL), which can impact the protein's function and the fluorescence signal.
Reaction Mechanism
The conjugation of this compound ester to a protein involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of this compound ester with a primary amine on a protein.
Quantitative Data Summary
This compound Ester Properties
| Property | Value | Reference |
| Molecular Weight | ~1250 g/mol | [2] |
| Excitation Maximum (Ex) | 555 nm | [2] |
| Emission Maximum (Em) | 572 nm | [2] |
| Extinction Coefficient | 155,000 cm⁻¹M⁻¹ at 555 nm | [2] |
| Optimal pH for Reaction | 8.3 - 8.5 | |
| Solubility | Water-soluble, also soluble in DMSO and DMF |
Recommended Molar Ratios for Conjugation
The optimal molar ratio of this compound ester to protein depends on the specific protein and its lysine content. The following table provides general starting recommendations. It is highly advised to perform a titration to determine the optimal ratio for your specific application.
| Protein Type | Recommended Molar Ratio (Dye:Protein) | Expected Degree of Labeling (DOL) |
| Antibodies (e.g., IgG) | 5:1 to 15:1 | 2 - 8 |
| Other Proteins | 5:1 to 20:1 | Varies |
Note: Over-labeling can lead to protein precipitation and loss of biological activity.
Experimental Protocol
This protocol provides a general guideline for labeling proteins with this compound ester.
Materials
-
This compound ester
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow
Caption: Workflow for this compound ester protein conjugation.
Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris are not compatible with the conjugation reaction.
-
The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency. If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.
-
-
Prepare the this compound Ester Stock Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
-
-
Perform the Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3).
-
Add the calculated amount of the this compound ester stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar excess of the NHS ester to the protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5 can be added.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.
-
Equilibrate the column with PBS buffer.
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the AF555-protein conjugate.
-
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For AF555, this is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of AF555 at 555 nm (155,000 cm⁻¹M⁻¹).
-
An optimal DOL for most antibodies is typically between 2 and 8.
Storage of the Conjugate
Store the purified AF555-protein conjugate at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) and aliquot the conjugate to avoid repeated freeze-thaw cycles. Protect the conjugate from light.
Troubleshooting
Caption: Troubleshooting guide for low degree of labeling.
References
Application Notes and Protocols: Step-by-Step AF555 NHS Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with AF555 NHS ester, a bright, orange-fluorescent dye. The resulting fluorescently-labeled antibodies are valuable tools for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.
Introduction
This compound ester (succinimidyl ester) is an amine-reactive fluorescent dye that readily couples to primary amines on proteins, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond.[1][2][3] This process, known as bioconjugation, yields a fluorescently-labeled antibody that retains its antigen-binding specificity. The bright and photostable nature of the AF555 fluorophore makes it an excellent choice for sensitive detection of low-abundance targets.[4][5]
The protocol outlined below provides a step-by-step guide for labeling immunoglobulin G (IgG) antibodies. It also includes information on purification of the conjugate and characterization of the degree of labeling (DOL), which is a critical parameter for ensuring experimental reproducibility.[6][7]
Key Specifications of AF555 Dye:
-
Excitation Maximum: ~555 nm[1]
Materials and Reagents
-
Antibody (IgG) to be labeled (purified, in an amine-free buffer)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][9]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25 spin column)[9][10]
-
Spectrophotometer or NanoDrop for absorbance measurements
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes
Important Considerations:
-
The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[10] If necessary, dialyze the antibody against PBS.
-
The this compound ester is moisture-sensitive.[11] Store it desiccated and protected from light at ≤–20°C.[12] Allow the vial to warm to room temperature before opening.
Experimental Workflow
The overall workflow for this compound antibody labeling consists of four main stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.
Step-by-Step Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[12] Reactions can be scaled up or down as needed.
4.1. Antibody and Dye Preparation
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[1] If the concentration is lower, the labeling efficiency may be reduced.
-
For a 1 mg reaction, use 0.5 mL of a 2 mg/mL antibody solution.
-
-
Prepare the Reaction Buffer:
-
Prepare the this compound Ester Stock Solution:
-
Dissolve 1 mg of this compound ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[10] This should be done immediately before use.
-
4.2. Conjugation Reaction
-
Adjust the pH of the Antibody Solution:
-
Determine the Molar Ratio of Dye to Antibody:
-
The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.[7][10] To achieve this, a molar excess of the dye is required. A good starting point is a molar ratio of dye to antibody of 10:1 to 15:1.[11][]
-
Calculation Example (for a 10:1 molar ratio):
-
Moles of Antibody (IgG MW ≈ 150,000 g/mol ): (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound Ester needed: (6.67 x 10⁻⁹ mol Ab) x 10 = 6.67 x 10⁻⁸ mol dye
-
Mass of this compound Ester (MW ≈ 1250 g/mol ): (6.67 x 10⁻⁸ mol) x (1250 g/mol ) = 8.34 x 10⁻⁵ g = 83.4 µg
-
Volume of 10 mg/mL dye solution to add: (83.4 µg) / (10 µg/µL) = 8.34 µL
-
-
-
Perform the Labeling Reaction:
4.3. Purification of the Labeled Antibody
It is crucial to remove any unreacted this compound ester, as its presence will interfere with the accurate determination of the DOL and may cause background in downstream applications.[14]
-
Prepare the Spin Column:
-
Purify the Conjugate:
-
Apply the entire reaction mixture to the top of the equilibrated spin column.
-
Centrifuge the column according to the manufacturer's protocol to elute the labeled antibody.[10] The smaller, unreacted dye molecules will be retained in the column matrix.
-
Collect the purified AF555-labeled antibody.
-
4.4. Characterization of the Labeled Antibody
4.4.1. Degree of Labeling (DOL) Calculation
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[6] It is determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer. Dilute the sample with PBS if the absorbance is too high.[14]
-
-
Calculate the DOL:
-
The concentration of the antibody is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₅₅ is the absorbance of the conjugate at 555 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for AF555, this is typically around 0.08).[12]
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~203,000 M⁻¹cm⁻¹).[12]
-
-
The degree of labeling is then calculated as: DOL = A₅₅₅ / (ε_dye x Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of AF555 at 555 nm (approximately 155,000 M⁻¹cm⁻¹).[1]
-
-
4.4.2. Storage of the Labeled Antibody
-
Store the purified AF555-labeled antibody at 4°C, protected from light.[12]
-
For long-term storage, add a stabilizing protein such as BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles.[12]
Data Presentation
The following tables summarize expected outcomes for AF555 antibody labeling.
Table 1: Recommended Molar Ratios and Expected DOL
| Parameter | Low Ratio | Medium Ratio | High Ratio |
| Dye:Antibody Molar Ratio | 5:1 | 10:1 | 20:1 |
| Expected DOL | 2 - 4 | 4 - 7 | 7 - 10 |
| Suitability | Applications sensitive to steric hindrance | General immunofluorescence, Flow Cytometry | Applications requiring maximum brightness |
Table 2: Typical Quantitative Results for a 1 mg IgG Labeling Reaction
| Parameter | Typical Value |
| Initial Antibody Amount | 1 mg |
| Antibody Recovery | >85% |
| Final Conjugate Concentration | 0.5 - 1.5 mg/mL |
| Degree of Labeling (10:1 ratio) | 4 - 7 |
Application Example: EGFR Signaling Pathway Visualization
AF555-labeled antibodies are frequently used in immunofluorescence microscopy to visualize cellular components. For instance, an AF555-labeled anti-EGFR antibody can be used to detect the Epidermal Growth Factor Receptor (EGFR) on the cell surface, a key component of a critical signaling pathway in cell proliferation and cancer.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low DOL (<2) | - Antibody concentration < 2 mg/mL.[12] - Presence of competing amines (Tris, BSA).[10] - Inactive NHS ester (hydrolyzed). | - Concentrate the antibody. - Dialyze antibody against PBS. - Use fresh, anhydrous DMSO/DMF and a new vial of dye. |
| High DOL (>10) | - Molar ratio of dye to antibody too high. | - Reduce the molar excess of this compound ester in the reaction. |
| Low Antibody Recovery | - Inefficient elution from purification column. - Antibody precipitation. | - Ensure the column is not overloaded and follow manufacturer's protocol. - Centrifuge the conjugate to pellet any aggregates before use. |
| High Background in Application | - Incomplete removal of free dye. | - Repeat the purification step or use extensive dialysis.[12] |
References
- 1. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. fluidic.com [fluidic.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. ulab360.com [ulab360.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF555 NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Alexa Fluor™ 555 (AF555) NHS ester to proteins, with a specific focus on Immunoglobulin G (IgG) antibodies. It outlines the experimental protocol for the labeling reaction and the subsequent calculation of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][2][3] Accurate determination of the DOL is critical for ensuring the quality, consistency, and performance of fluorescently labeled proteins in various applications, including immunofluorescence, flow cytometry, and other immunoassays.[1][4]
The N-hydroxysuccinimide (NHS) ester functional group of AF555 reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond. The efficiency of this reaction is pH-dependent, with an optimal pH range of 8.0-9.0.
Quantitative Data for DOL Calculation
The calculation of the dye-to-protein ratio relies on the Beer-Lambert law, which relates absorbance to concentration. To perform this calculation, the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm, are required.
| Parameter | Value | Unit |
| Molar Extinction Coefficient of IgG (ε_protein) | 210,000 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of AF555 (ε_dye) | 150,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF₂₈₀) of AF555 at 280 nm | 0.08 | - |
| Maximum Absorbance Wavelength of AF555 (λ_max) | 555 | nm |
Experimental Protocols
Protein Preparation
For successful labeling, the protein solution must be pure and in an amine-free buffer.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.
-
Substances to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed. Other substances like sodium azide (B81097) at low concentrations (<3 mM) do not typically interfere with the labeling reaction. If necessary, purify the protein using dialysis or a desalting column.
AF555 NHS Ester Stock Solution Preparation
This compound ester is moisture-sensitive and should be dissolved immediately before use.
-
Warm the vial of this compound ester to room temperature before opening to prevent condensation.
-
Dissolve the this compound ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
Protein Labeling with this compound Ester
The following protocol is optimized for labeling 1 mg of an IgG antibody. The molar ratio of dye to protein can be adjusted to achieve the desired degree of labeling.
-
Dissolve 1 mg of IgG in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). This can be achieved by adding 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution in PBS.
-
Slowly add a calculated amount of the 10 mg/mL this compound ester stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of the dye.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
It is crucial to remove any unreacted dye from the protein-dye conjugate.
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the conjugated protein.
-
Collect the fractions containing the labeled protein.
Calculating the Dye-to-Protein Ratio (Degree of Labeling)
The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm, using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein
-
Calculate the degree of labeling (moles of dye per mole of protein) using the following formula:
DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))
An optimal DOL for most antibodies is typically between 2 and 10.
Visualizations
Experimental Workflow
Caption: Workflow for AF555 labeling and DOL calculation.
Application Example: Indirect Immunofluorescence Signaling
Fluorescently labeled antibodies, such as IgG-AF555, are commonly used as secondary antibodies in indirect immunofluorescence to detect a primary antibody bound to a specific target antigen within a cell. This allows for the visualization and localization of the target protein.
Caption: Indirect immunofluorescence detection workflow.
References
Application Notes and Protocols for AF555 NHS Labeling of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of primary amines in proteins and other biomolecules using AF555 N-hydroxysuccinimidyl (NHS) ester. AF555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2][3]
Principle of Reaction
N-hydroxysuccinimidyl (NHS) esters are amine-reactive reagents that efficiently couple with primary amino groups (-NH2) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides.[4][5] The reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled biomolecule. The optimal pH for this reaction is slightly basic, typically between 8.0 and 8.5, to ensure the primary amines are deprotonated and thus reactive.
Quantitative Data Summary
Successful labeling depends on several key parameters. The following table summarizes the critical quantitative data for the AF555 NHS ester labeling protocol. It is important to note that the optimal conditions may vary depending on the specific protein or biomolecule being labeled.
| Parameter | Recommended Range/Value | Notes |
| pH of Reaction Buffer | 8.0 - 9.0 | Optimal pH is typically 8.3-8.5. Buffers should be free of primary amines (e.g., Tris). Suitable buffers include 0.1 M sodium bicarbonate or sodium borate. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically. Ratios of 5:1, 10:1, 15:1, and 20:1 are good starting points. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations (≥ 2.5 mg/mL) generally lead to higher labeling efficiency. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Incubation at 4°C can be performed overnight. |
| Incubation Time | 1 - 2 hours at Room Temperature | Longer incubation times (e.g., overnight) can be used at 4°C. |
| This compound Ester Stock Solution | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use. The NHS ester is moisture-sensitive. |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH ~8.0) | Added to a final concentration of 20-100 mM to stop the reaction. |
| Storage of Labeled Conjugate | 4°C for short-term, -20°C to -80°C for long-term | Protect from light. For long-term storage, consider adding a carrier protein like BSA and storing in single-use aliquots. |
Experimental Workflow Diagram
Caption: Experimental workflow for labeling primary amines with this compound ester.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins.
Materials and Reagents
-
This compound Ester
-
Protein or biomolecule with primary amines
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration column such as Sephadex G-25)
-
Phosphate-buffered saline (PBS) for elution and storage
Procedure
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing substances, such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the reaction buffer.
-
-
This compound Ester Stock Solution Preparation:
-
Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the calculated amount of the this compound ester stock solution. To determine the volume of dye to add, you will need to calculate the desired molar excess. For a starting point, a 10:1 molar ratio of dye to protein is often effective.
-
Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume to avoid denaturation of the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to the reaction mixture. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.
-
-
Purification of the Labeled Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS or another suitable buffer.
-
Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band.
-
Combine the fractions containing the purified conjugate.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF555 (~555 nm).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
-
Storage of the Labeled Conjugate:
-
Store the purified conjugate at 4°C for short-term use (up to a few weeks), protected from light.
-
For long-term storage, it is recommended to add a cryoprotectant or a carrier protein (e.g., 0.1% BSA) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction between the this compound ester and a primary amine on a protein.
Caption: Reaction of this compound ester with a primary amine to form a stable conjugate.
References
Application Notes: AF555 NHS Ester for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF555 NHS Ester (succinimidyl ester) is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3][4] Its N-hydroxysuccinimidyl (NHS) ester functional group makes it an ideal tool for covalently labeling primary amines (R-NH₂) on proteins, such as antibodies, and amine-modified oligonucleotides.[1] This process forms a stable amide bond, resulting in a fluorescently labeled conjugate that is highly effective for various detection and imaging applications.
With an excitation maximum at approximately 555 nm and an emission maximum around 565-572 nm, AF555 is well-suited for the common 532 nm or 555 nm laser lines and can be visualized using standard TRITC (tetramethylrhodamine) filter sets. The resulting AF555-conjugated antibodies exhibit bright orange fluorescence and are pH-insensitive in a range from pH 4 to 10, ensuring reliable performance in diverse biological buffers. These properties make AF555 an excellent choice for direct immunofluorescence (IF) assays, where a fluorophore-conjugated primary antibody is used to detect a specific antigen within cells or tissues, simplifying the staining procedure and enabling multiplexing experiments.
Quantitative Data: Spectroscopic and Chemical Properties
The key characteristics of this compound Ester are summarized below. These properties are critical for instrument setup and for quantitative analysis of the labeled conjugate.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~572 nm | |
| Molar Extinction Coefficient (ε) | ~155,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (QY) | 0.10 | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary Amines | |
| Spectrally Similar Dyes | Cy3, TRITC, DyLight 550 | |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Covalent Conjugation of Antibodies with this compound Ester
This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling.
1. Materials Required:
-
Primary antibody (free of BSA, gelatin, or sodium azide)
-
This compound Ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification/Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex® G-25) or dialysis device
2. Workflow for Antibody Conjugation
Caption: Workflow for labeling an antibody with this compound Ester.
3. Detailed Methodology:
-
Step 1: Prepare the Antibody
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. For optimal results, concentrations should be at least 2 mg/mL.
-
Ensure the antibody storage buffer is free of amine-containing substances like Tris or glycine, and stabilizers like BSA or gelatin, as these will compete for reaction with the NHS ester. If present, dialyze the antibody against PBS.
-
Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M sodium bicarbonate buffer (typically 1/10th of the antibody solution volume).
-
-
Step 2: Prepare the this compound Ester Stock Solution
-
Immediately before use, dissolve the this compound ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Step 3: Perform the Conjugation Reaction
-
Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 15:1 molar ratio. This should be optimized to achieve a final Degree of Labeling (DOL) between 4 and 7 for an IgG antibody.
-
Slowly add the calculated volume of AF555 stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Step 4: Purify the Conjugate
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unconjugated dye molecules which elute later.
-
4. Quality Control: Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring experimental reproducibility.
-
Step 1: Measure Absorbance
-
Measure the absorbance of the purified conjugate solution in a quartz cuvette using a spectrophotometer.
-
Record the absorbance at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~555 nm (Aₘₐₓ).
-
-
Step 2: Calculate DOL
-
First, calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm. Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at ~555 nm.
-
CF₂₈₀: Correction factor for AF555 at 280 nm (typically ~0.08).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Next, calculate the Degree of Labeling. DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
ε_dye: Molar extinction coefficient of AF555 (~155,000 M⁻¹cm⁻¹).
-
-
The optimal DOL for an IgG antibody is typically between 4 and 7. High DOL values can lead to signal quenching, while low values result in a weak signal.
-
-
Step 5: Storage
-
Store the labeled antibody at 4°C for short-term use (up to two months) or in single-use aliquots at -20°C for long-term storage. Add 2 mM sodium azide (B81097) for protection against microbial growth. Always protect the conjugate from light.
-
Protocol 2: Direct Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a directly conjugated AF555 primary antibody for staining adherent cells grown on coverslips.
1. Materials Required:
-
AF555-conjugated primary antibody
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS (only for intracellular targets)
-
Blocking Buffer: 5% Normal Goat Serum or 1-3% BSA in PBS
-
Nuclear Counterstain: DAPI (1 µg/mL) (optional)
-
Antifade Mounting Medium
2. Workflow for Direct Immunofluorescence Staining
References
AF555 NHS Ester for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF555 NHS ester is a bright, amine-reactive fluorescent dye commonly utilized for labeling proteins, particularly antibodies, for flow cytometry applications.[1] This dye is characterized by its high photostability, hydrophilicity, and a high fluorescence quantum yield, making it an excellent choice for multicolor flow cytometry experiments.[2][1] Its succinimidyl ester (NHS ester) functional group reacts efficiently with primary amines on proteins to form stable covalent amide bonds.[3] AF555 has an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm, making it compatible with the yellow-green laser lines of most flow cytometers.[4]
This document provides detailed protocols for the conjugation of this compound ester to antibodies and their subsequent use in both cell surface and intracellular staining for flow cytometry.
Product Information
This compound Ester Properties
| Property | Value |
| Excitation Maximum (Ex) | ~555 nm[4][5] |
| Emission Maximum (Em) | ~565 nm[4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines[3][5] |
| Solubility | Water-soluble[3][5] |
| Storage | Store at -20°C, protected from light and moisture[2][1] |
Antibody Labeling with this compound Ester
Materials
-
Purified antibody (free of amine-containing buffers like Tris, and stabilizing proteins like BSA)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Antibody Preparation
For optimal labeling, the antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer.[6] If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS before labeling.
Experimental Protocol: Antibody Labeling
-
Prepare the Antibody Solution : Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Prepare the Dye Stock Solution : Immediately before use, dissolve the this compound ester in DMSO to a concentration of 10 mg/mL.
-
Determine the Molar Ratio : The optimal molar ratio of dye to antibody for IgG is typically between 4:1 and 7:1.[2] For initial optimization, it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1).[7]
-
Labeling Reaction :
-
While gently vortexing, add the calculated volume of the this compound ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification :
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.
-
Collect the faster-eluting, colored fraction, which contains the AF555-labeled antibody.
-
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.[8][9]
Formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max : Absorbance of the conjugate at the dye's absorption maximum (~555 nm).
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[10]
-
ε_dye : Molar extinction coefficient of the dye at its A_max (for AF555, ~155,000 M⁻¹cm⁻¹).[5]
-
CF_280 : Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).
An optimal DOL for antibodies is generally between 2 and 10.[10][11]
Quantitative Data Summary for Antibody Labeling
| Parameter | Recommended Range/Value |
| Antibody Concentration | 1-10 mg/mL[6] |
| Reaction Buffer pH | 8.3 - 8.5[12] |
| Dye:Protein Molar Ratio (IgG) | 4:1 to 7:1 (optimal), 5:1 to 20:1 (for testing)[2][7] |
| Optimal Degree of Labeling (DOL) | 2 - 10[10][11] |
| Incubation Time | 1 hour[7] |
| Incubation Temperature | Room Temperature[7] |
Antibody Labeling Workflow
Caption: Workflow for labeling antibodies with this compound ester.
Flow Cytometry Staining Protocols
Cell Surface Staining
This protocol is for staining cell surface antigens on suspended cells.
Materials:
-
AF555-labeled primary antibody
-
Cells in suspension (e.g., peripheral blood mononuclear cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
-
FACS tubes
Experimental Protocol:
-
Cell Preparation : Harvest cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL.
-
Fc Receptor Blocking (Optional but Recommended) : Incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature to reduce non-specific binding.
-
Staining : Add the pre-titrated amount of AF555-labeled primary antibody to the cell suspension. A common starting concentration is 0.5-1 µg per 1 x 10⁶ cells.[4]
-
Incubation : Incubate for 30 minutes at 2-8°C in the dark.
-
Washing : Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Resuspension : Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition : Analyze the samples on a flow cytometer.
Cell Surface Staining Workflow
Caption: Workflow for cell surface staining with AF555-labeled antibodies.
Intracellular Staining (Phospho-Flow)
This protocol is for the detection of intracellular antigens, such as phosphorylated signaling proteins.
Materials:
-
AF555-labeled primary antibody specific for the intracellular target
-
Fixation Buffer (e.g., 4% formaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a detergent-based buffer)
-
Cells in suspension
-
Flow Cytometry Staining Buffer
-
FACS tubes
Experimental Protocol:
-
Cell Stimulation (if applicable) : Treat cells with agonists or inhibitors to modulate the signaling pathway of interest.
-
Fixation :
-
Harvest and wash the cells.
-
Resuspend the cells in 0.5-1 mL of PBS and add formaldehyde (B43269) to a final concentration of 4%.
-
Incubate for 10 minutes at 37°C.
-
-
Permeabilization :
-
Chill the cells on ice for 1 minute.
-
Gently vortex the cells while slowly adding ice-cold 100% methanol to a final concentration of 90%.
-
Incubate for 30 minutes on ice.
-
-
Washing : Wash the cells twice with Flow Cytometry Staining Buffer.
-
Staining :
-
Resuspend the permeabilized cells in 100 µL of staining buffer containing the titrated amount of AF555-labeled antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing : Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspension and Analysis : Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
Application Example: Analysis of STAT1 Signaling Pathway
Flow cytometry can be used to study intracellular signaling pathways, such as the JAK-STAT pathway.[13] The phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) is a key event in interferon (IFN) signaling and can be detected using a phospho-specific antibody.[14][15]
STAT1 Signaling Pathway Diagram
Caption: Simplified STAT1 signaling pathway upon interferon stimulation.
By using an AF555-labeled antibody that specifically recognizes the phosphorylated form of STAT1 (pSTAT1), researchers can quantify the activation of this pathway in different cell populations in response to stimuli like interferon-gamma.
Data Analysis Considerations
Flow cytometry data is typically analyzed using specialized software.[16][17] Key analysis steps include:
-
Gating : Isolating the cell population of interest based on their forward scatter (FSC) and side scatter (SSC) properties, which roughly correspond to cell size and granularity, respectively.[16]
-
Fluorescence Analysis : Quantifying the fluorescence intensity of the AF555 signal within the gated population. This is often visualized as a histogram.
-
Controls : It is crucial to include appropriate controls, such as unstained cells (to determine autofluorescence) and isotype controls (to assess non-specific antibody binding).
Conclusion
This compound ester is a versatile and robust fluorescent dye for labeling antibodies for flow cytometry. Its bright signal and photostability make it well-suited for detecting both high and low abundance antigens on the cell surface and intracellularly. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully implement AF555-based flow cytometry assays in their studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ulab360.com [ulab360.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. biotium.com [biotium.com]
- 5. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. fluidic.com [fluidic.com]
- 13. Flow cytometric analysis of cytokine receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. avantorsciences.com [avantorsciences.com]
- 17. Flow cytometry data analysis: Recent tools and algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purifying AF555 NHS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive succinimidyl esters, such as Alexa Fluor™ 555 NHS ester (AF555 NHS), are widely used for the covalent labeling of proteins. This process is crucial for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence-based protein interaction assays.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[3][4] Proper purification of the labeled protein is a critical step to remove unconjugated dye, which can lead to high background signal and inaccurate results.[5] This document provides a detailed protocol for the purification of proteins labeled with this compound ester, along with relevant quantitative data and visualizations to guide researchers in achieving high-quality fluorescently labeled protein conjugates.
Data Presentation
Table 1: Recommended Dye-to-Protein Molar Ratios for Labeling
| Protein Type | Molecular Weight (kDa) | Recommended Starting Molar Ratio (Dye:Protein) |
| IgG Antibody | ~150 | 10:1 to 20:1 |
| Other Proteins | >20 | 5:1 to 15:1 |
| Smaller Proteins | <20 | Optimization required, start with lower ratios |
Note: The optimal molar ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.
Table 2: Expected Degree of Labeling (DOL) for IgG Antibodies
| Molar Ratio (Dye:Protein) | Expected DOL (moles of dye per mole of protein) |
| 10:1 | 3 - 5 |
| 15:1 | 4 - 7 |
| 20:1 | 6 - 9 |
Note: The degree of labeling is highly dependent on the protein's lysine content, concentration, and the reaction conditions. For most applications, a DOL of 2-10 for antibodies is considered optimal. Over-labeling can lead to fluorescence quenching and loss of protein activity.
Table 3: Comparison of Purification Methods
| Purification Method | Principle | Typical Protein Recovery | Purity | Notes |
| Spin Desalting Columns | Size Exclusion Chromatography | >85% | High (efficient removal of free dye) | Fast and convenient for small sample volumes (e.g., < 1 mL). |
| Gravity-Flow Desalting Columns | Size Exclusion Chromatography | >90% | High | Suitable for larger sample volumes. Requires more time than spin columns. |
| Dialysis | Diffusion | >95% | Very High | Time-consuming (requires multiple buffer changes over several hours to overnight). Can lead to sample dilution. |
Experimental Protocols
Protein Preparation for Labeling
For successful labeling, the protein should be in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.
Recommended Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into PBS using a desalting column or dialysis.
-
Ensure the protein concentration is at least 1 mg/mL. Dilute protein solutions will label less efficiently.
This compound Ester Labeling Reaction
The reaction between the this compound ester and the primary amines on the protein is pH-dependent, with an optimal pH range of 8.0-8.5.
Materials:
-
Protein solution (in PBS, pH 7.2-7.4)
-
This compound Ester (dissolved in anhydrous DMSO at 10 mg/mL immediately before use)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
Procedure:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.
-
Slowly add the calculated amount of this compound ester solution to the protein solution while gently stirring or vortexing. The dye-to-protein molar ratio should be optimized, but a starting point of 10:1 to 20:1 is common for antibodies.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein using a Spin Desalting Column
This is a rapid and efficient method for removing unconjugated AF555 dye from the labeled protein.
Materials:
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Collection tubes
-
PBS, pH 7.2-7.4
Procedure:
-
Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Slowly apply the entire labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the column resin.
Determination of Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × Correction Factor)] / ε_protein
-
Correction Factor for AF555 at 280 nm: 0.08
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling: DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))
-
ε_dye for AF555: Molar extinction coefficient of AF555 at 555 nm (≈ 150,000 M⁻¹cm⁻¹)
-
Visualizations
Caption: Experimental workflow for labeling and purifying this compound ester conjugated proteins.
Caption: Use of AF555-labeled antibody in immunofluorescence to visualize a target protein in a signaling pathway.
Conclusion
The purification of this compound labeled proteins is a straightforward yet critical process for obtaining high-quality reagents for various research applications. Size exclusion chromatography, particularly with spin desalting columns, offers a rapid and efficient method for removing unconjugated dye, leading to high protein recovery and purity. By carefully controlling the labeling conditions and verifying the degree of labeling, researchers can produce reliable and reproducible fluorescently labeled protein conjugates for their experimental needs.
References
- 1. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AF555 NHS Ester Conjugation to Oligonucleotides
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide enables sensitive and specific detection. AF555, a bright and photostable orange-fluorescent dye, is an excellent choice for labeling.[1][2][3] This document provides a detailed protocol for the conjugation of AF555 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides.
Principle of the Reaction
The conjugation chemistry is based on the reaction between the NHS ester of AF555 and a primary aliphatic amine group on the oligonucleotide.[4][5] The oligonucleotide is synthesized with a 5', 3', or internal amino-modifier, which provides a primary amine for the reaction. The NHS ester is a highly reactive group that efficiently forms a stable, covalent amide bond with the primary amine under slightly alkaline conditions (pH 8.3-9.0). At this pH, the amine group is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. It is crucial to use amine-free buffers, such as sodium bicarbonate or sodium borate, as buffers like Tris contain primary amines that would compete in the reaction.
Reaction Scheme
The following diagram illustrates the covalent bond formation between an amine-modified oligonucleotide and AF555 NHS ester.
Caption: Chemical reaction of this compound ester with an amino-modified oligonucleotide.
Experimental Protocols
This section details the necessary steps for preparing reagents, performing the conjugation reaction, purifying the product, and characterizing the final conjugate.
Reagent Preparation
a. Amine-Modified Oligonucleotide:
-
The oligonucleotide should be synthesized with a primary amine modification (e.g., Amino-Modifier C6) at the desired position (5', 3', or internal).
-
Purify the oligonucleotide (e.g., by HPLC or PAGE) to ensure it is free from contaminants and failure sequences.
-
Dissolve the lyophilized oligonucleotide in an amine-free buffer. A 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) is recommended.
-
Determine the precise concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A260).
b. This compound Ester Solution:
-
This compound esters are moisture-sensitive and should be stored at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare the dye stock solution immediately before use.
-
Dissolve the this compound ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
c. Buffers and Solutions:
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. To prepare 50 mL, dissolve 0.42 g of sodium bicarbonate in ~45 mL of nuclease-free water. Adjust the pH to 8.3-8.5 using 1 M HCl or 1 M NaOH, then bring the final volume to 50 mL.
-
Purification Solutions:
-
Ethanol (B145695) Precipitation: 3 M Sodium Acetate (pH 5.2), 100% cold ethanol, 70% cold ethanol.
-
Size-Exclusion Chromatography: Appropriate desalting columns (e.g., Glen Gel-Pak™) and elution buffer (e.g., nuclease-free water).
-
Conjugation Reaction Protocol
-
In a microcentrifuge tube, dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
Add a 5- to 10-fold molar excess of the dissolved this compound ester solution to the oligonucleotide solution. A higher excess may be required depending on the reactivity of the oligo.
-
Vortex the mixture gently and incubate for 1-3 hours at room temperature (25°C), protected from light by wrapping the tube in aluminum foil. For convenience, the reaction can also proceed overnight.
Experimental Workflow
The diagram below outlines the complete workflow from reagent preparation to final product characterization.
Caption: Workflow for this compound ester conjugation to oligonucleotides.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted, hydrolyzed dye and any remaining unconjugated oligonucleotide.
a. Ethanol Precipitation:
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20-30 minutes.
-
Carefully discard the supernatant, which contains the excess dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry or vacuum-dry the pellet.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer. Note: This method is quick but may not remove all free dye. For applications requiring high purity, chromatographic methods are recommended.
b. Size-Exclusion Chromatography (SEC):
-
Use a desalting column (e.g., Glen Gel-Pak™) equilibrated with nuclease-free water.
-
Apply the reaction mixture to the column.
-
The larger, labeled oligonucleotide will elute first, while the smaller, unconjugated dye molecules are retained and elute later.
-
Collect the fractions containing the colored conjugate and pool them.
c. High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC (RP-HPLC) is the most effective method for achieving high purity.
-
The hydrophobic dye attached to the oligonucleotide increases its retention time on a C18 column compared to the unlabeled oligonucleotide.
-
This method effectively separates the labeled product from both the free dye and the unreacted oligonucleotide.
Characterization and Data Analysis
The final product should be characterized to determine the concentration of the oligonucleotide, the concentration of the dye, and the Degree of Labeling (DOL).
a. UV-Vis Spectroscopy:
-
Acquire an absorbance spectrum of the purified conjugate from 220 nm to 600 nm.
-
Measure the absorbance at 260 nm (A260) and at the absorbance maximum for AF555, which is ~555 nm (Amax).
b. Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each oligonucleotide.
-
Calculate Oligonucleotide Concentration:
-
The dye also absorbs light at 260 nm. This contribution must be subtracted to accurately determine the oligonucleotide concentration.
-
A Correction Factor (CF) is used: CF = A280 of dye / Amax of dye. For AF555, this value is approximately 0.08.
-
Corrected A260 = A260, measured - (Amax, measured × CF)
-
Oligo Conc. (M) = Corrected A260 / εoligo
-
εoligo is the molar extinction coefficient of the oligonucleotide at 260 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Amax, measured / εdye
-
εdye for AF555 is 155,000 cm-1M-1.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Oligonucleotide Concentration (M)
-
An ideal DOL is typically between 0.5 and 1 for a single-labeled oligonucleotide.
Logic for DOL Calculation
The diagram below shows the logical steps for calculating the Degree of Labeling.
Caption: Logical workflow for calculating the Degree of Labeling (DOL).
Quantitative Data Summary
The following tables provide key quantitative data for this compound ester and typical reaction parameters.
Table 1: Properties of this compound Ester
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~555 nm | |
| Emission Maximum (Em) | ~572 nm | |
| Molar Extinction Coefficient (ε) | 155,000 cm-1M-1 | |
| Reactive Group | N-Hydroxysuccinimide Ester | |
| Reactivity | Primary Amines | |
| Molecular Weight | ~1250 g/mol |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Oligo Concentration | 0.3 - 0.8 mM | Higher concentration can improve reaction efficiency. |
| Dye to Oligo Molar Ratio | 5:1 to 10:1 | May need optimization based on oligo sequence and reactivity. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Must be amine-free. |
| Reaction pH | 8.3 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. |
| Reaction Time | 1 - 3 hours | Can be extended to overnight. |
| Temperature | Room Temperature (~25°C) | |
| Solvent for Dye | Anhydrous DMSO or DMF | Crucial to prevent premature hydrolysis of the NHS ester. |
Storage and Handling
-
This compound Ester: Store at -20°C, desiccated and protected from light. Once dissolved in DMSO, use immediately or store in small aliquots at -20°C for a short period.
-
Labeled Oligonucleotide: Store the final conjugate at -20°C in a nuclease-free buffer, protected from light. Repeated freeze-thaw cycles should be avoided. For long-term storage, lyophilization is recommended.
References
Application Notes and Protocols for AF555 NHS Labeling in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 555 (AF555) NHS ester is a bright, photostable, and amine-reactive fluorescent dye widely used for labeling proteins and other biomolecules in living cells.[1][2] Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines on the cell surface, forming stable covalent bonds.[3][4] This allows for robust and long-term tracking of cell surface proteins, making it an invaluable tool for studying dynamic cellular processes such as protein trafficking, receptor signaling, and cell-cell interactions.[3][4]
These application notes provide detailed protocols for labeling live mammalian cells with AF555 NHS ester, assessing potential cytotoxicity, and examples of its application in studying signaling pathways.
Key Features of this compound Ester
| Property | Value | Reference |
| Excitation Maximum | 555 nm | [5] |
| Emission Maximum | 565 nm | [2] |
| Molar Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield | High | [1] |
| Photostability | High | [1][2] |
| Solubility | Water-soluble | [6] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [5] |
Experimental Protocols
Protocol for Labeling Live Cell Surface Proteins with this compound Ester
This protocol is adapted for both adherent and suspension cells.[3][7] Optimization of dye concentration and incubation time is crucial to achieve sufficient labeling while minimizing cytotoxicity.[8]
Materials:
-
This compound Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Adherent or suspension cells in culture
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a suitable imaging dish or plate and grow to the desired confluency (typically 70-80%).
-
Suspension Cells: Culture cells to the desired density. On the day of the experiment, harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with warm PBS.
-
-
This compound Ester Stock Solution Preparation:
-
Bring the vial of this compound ester to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the this compound ester in anhydrous DMSO.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Wash the cells twice with warm, serum-free PBS to remove any amine-containing media components.
-
Resuspend or cover the cells in a labeling buffer. A common choice is PBS at a pH of 7.2-7.4, as this provides a good balance for the NHS ester reaction and cell viability.[]
-
Dilute the this compound ester stock solution in the labeling buffer to the desired final concentration. It is critical to optimize this concentration (typically in the range of 1-25 µg/mL) for your specific cell type and application.
-
Add the this compound ester solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may increase the rate of endocytosis.[8]
-
-
Quenching and Washing:
-
To stop the labeling reaction, add an equal volume of complete cell culture medium containing at least 10% FBS. The primary amines in the serum proteins will react with and quench any unreacted NHS ester.[11]
-
Incubate for 5-10 minutes.
-
Wash the cells three times with complete cell culture medium to remove any unbound dye.
-
-
Live-Cell Imaging:
-
Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium supplemented with necessary components for cell health).
-
Proceed with live-cell imaging using appropriate filter sets for AF555 (Excitation/Emission: ~555/565 nm).
-
Protocol for Assessing Cytotoxicity of this compound Labeling
It is essential to determine the potential cytotoxic effects of the labeling procedure. Here are protocols for two common cytotoxicity assays: MTT and Annexin V staining.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells labeled with a range of this compound ester concentrations
-
Unlabeled control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Label cells with different concentrations of this compound ester as described in Protocol 3.1. Include unlabeled and vehicle (DMSO) controls.
-
After labeling and washing, incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the unlabeled control cells.
Annexin V staining identifies apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Cells labeled with this compound ester
-
Unlabeled control cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD for dead cell discrimination
-
Flow cytometer
Procedure:
-
Label cells with this compound ester as described in Protocol 3.1.
-
After the desired incubation period post-labeling, harvest the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Data Presentation
Quantitative Data on AF555 Photostability
A study comparing the photobleaching lifetime of various dyes in live COS7 cells under continuous illumination demonstrated the superior photostability of a dye with a similar structure to AF555.
| Fluorophore | Photobleaching Lifetime (seconds) |
| CA-AF555 | 23.6 |
| CA(O4)-PF555 | 314.4 |
| CA-JFX549 | 9.1 |
| CA-TMR | 5.6 |
Data adapted from a study on a structurally similar dye, demonstrating the relative photostability in a live-cell context.
Template Table for this compound Ester Cytotoxicity Data (MTT Assay)
Researchers should generate their own data to determine the optimal, non-toxic concentration of this compound ester for their specific cell line and experimental conditions.
| This compound Ester Conc. (µg/mL) | Cell Line 1 (% Viability) | Cell Line 2 (% Viability) | Cell Line 3 (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Template Table for this compound Ester Labeling Efficiency (Flow Cytometry)
Labeling efficiency can be quantified by measuring the percentage of labeled cells and the mean fluorescence intensity (MFI).
| This compound Ester Conc. (µg/mL) | % Labeled Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Application Example: Tracking Epidermal Growth Factor Receptor (EGFR) Dynamics
This compound ester can be used to non-specifically label cell surface proteins to provide a general outline of the plasma membrane. This allows for the visualization of dynamic membrane events, such as receptor internalization, in response to ligand stimulation. Alternatively, a specific protein of interest, like the EGF ligand, can be labeled with this compound ester to track its interaction with its receptor.[12][13]
Protocol for Visualizing EGFR Internalization
-
Culture cells known to express EGFR (e.g., A431, HeLa) on imaging dishes.
-
Label the cell surface proteins with an optimized concentration of this compound ester following Protocol 3.1. This will provide a fluorescent outline of the plasma membrane.
-
After labeling, acquire baseline images of the cells.
-
Stimulate the cells with unlabeled EGF (e.g., 100 ng/mL).
-
Acquire time-lapse images to monitor the internalization of the AF555-labeled plasma membrane, which will appear as fluorescent vesicles moving into the cytoplasm.[14][15]
Mandatory Visualizations
Experimental Workflow for Live-Cell Labeling and Imaging
Caption: Workflow for labeling live cells with this compound ester.
Signaling Pathway: EGFR Activation and Internalization
Caption: Simplified EGFR signaling and endocytosis pathway.
Logic Diagram for Cytotoxicity Assessment
Caption: Decision-making workflow for assessing cytotoxicity.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of AF555 NHS-Labeled Protein Aggregation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation issues when labeling with Alexa Fluor™ 555 (AF555) NHS ester or other similar fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: Why is my AF555-labeled protein aggregating?
Protein aggregation after labeling with AF555 NHS ester is a common issue that can stem from several factors. The labeling process itself can introduce instability. Key causes include:
-
Increased Hydrophobicity : Many fluorescent dyes, including AF555, are hydrophobic. Covalently attaching these molecules to the protein surface increases its overall nonpolar character, which can promote hydrophobic interactions between protein molecules, leading to aggregation.[1][2]
-
High Dye-to-Protein Ratio (Over-labeling) : A high molar ratio of dye to protein can lead to the modification of multiple surface residues.[1] This can significantly alter the protein's native charge, structure, and physicochemical properties, increasing its tendency to aggregate.[1][2]
-
Suboptimal Buffer Conditions : The recommended pH for NHS ester labeling (typically pH 8.3-8.5) might not be optimal for the stability of your specific protein. Inappropriate pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and lead to aggregation.
-
High Protein Concentration : While efficient for labeling, high protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions that can initiate aggregation.
-
Physical Stress : Agitation, vortexing, or repeated freeze-thaw cycles can introduce mechanical stress, causing proteins to unfold and aggregate.
-
Pre-existing Aggregates : The initial, unlabeled protein solution may contain small amounts of aggregates that can act as seeds, accelerating the aggregation process during and after labeling.
Q2: How can I monitor my protein for aggregation?
Detecting aggregation early is crucial. Both visible and soluble, non-visible aggregates can be problematic. Here are some common methods:
-
Visual Inspection : The simplest method is to check for visible precipitation, cloudiness, or particulate matter in your protein solution.
-
UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from large aggregates.
-
Size Exclusion Chromatography (SEC) : SEC is an excellent technique for separating and quantifying soluble aggregates. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS) : DLS is a non-invasive method that measures the size distribution of particles in a solution, making it ideal for detecting the presence of soluble aggregates and assessing the polydispersity of your sample.
-
Thermal Shift Assay (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this method can assess how labeling affects the thermal stability of your protein. A decrease in the melting temperature (Tm) post-labeling can indicate a higher propensity for aggregation.
Q3: What is the ideal dye-to-protein molar ratio for labeling?
There is no single ideal ratio; it must be determined empirically for each protein. A common mistake is to use excessive amounts of the dye, leading to over-labeling and aggregation.
-
Starting Point : For antibodies, a starting molar ratio of 9:1 to 15:1 (dye:protein) is often suggested. For other proteins, a lower starting ratio of 1:1 to 5:1 may be necessary to minimize problems.
-
Optimization : It is critical to perform a titration experiment to find the optimal ratio that provides sufficient labeling for your application with minimal aggregation. The goal is to achieve the desired Degree of Labeling (DOL) without compromising protein stability.
Troubleshooting Guide
This section addresses specific problems you might encounter during your labeling experiments.
Problem: I see visible precipitation during or immediately after the labeling reaction.
This indicates significant protein aggregation. The following workflow can help you diagnose and solve the issue.
References
Technical Support Center: Removing Unconjugated AF555 NHS Dye
Welcome to the technical support center for troubleshooting the removal of unconjugated AF555 NHS dye. This guide provides answers to frequently asked questions and solutions to common problems encountered during the purification of dye-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?
Removing excess, non-reacted dye is essential for several reasons. Firstly, it is critical for the accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[1][2][3] The presence of free dye can lead to an overestimation of the DOL.[4] Secondly, unreacted dye can cause high background fluorescence and non-specific binding in downstream applications such as fluorescent imaging, leading to unreliable results.[5][6]
Q2: What are the most common methods for removing free this compound dye?
The most common methods for separating larger, labeled proteins from smaller, unconjugated dye molecules are based on size differences. These include:
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique uses porous beads to separate molecules by size.[7][8][9] Larger conjugated proteins pass through the column quickly, while smaller, free dye molecules enter the pores of the beads and are eluted later.[7][9] This method can be performed using gravity-flow columns or convenient, pre-packed spin columns for rapid cleanup.[6][8]
-
Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[10][11] The labeled protein is retained inside the membrane, while the small, unconjugated dye molecules diffuse out into a larger volume of buffer.[10][11][12]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors like sample volume, protein concentration, and the required purity.
-
Spin Columns are ideal for small sample volumes (typically 100 µL to 4 mL) and provide rapid purification with high protein recovery.[6][13] They are highly efficient for removing common small molecules like fluorescent dyes.[6]
-
Gravity-Flow Gel Filtration is suitable for larger sample volumes and does not require a centrifuge. However, it can result in some sample dilution.[14][15]
-
Dialysis is effective for large sample volumes and is a gentle method.[16] However, it is a time-consuming process, often requiring several hours to overnight with multiple buffer changes to ensure complete removal of the free dye.[10][12]
Q4: How can I confirm that all the free dye has been removed?
After purification, you can assess the removal of free dye by measuring the absorbance of the purified conjugate.[1][2] By calculating the Degree of Labeling (DOL), you can determine the average number of dye molecules per protein.[1] If the DOL is excessively high, it may indicate the presence of residual free dye.[2][17] For a more direct assessment, techniques like thin-layer chromatography (TLC) or HPLC can be used to check for the presence of free dye, although this is not typically necessary for routine applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated this compound dye.
| Problem | Potential Cause | Recommended Solution |
| Insufficient Removal of Free Dye | Column/Resin Overload: The amount of free dye exceeds the capacity of the column. | Process the sample a second time using a new column.[15][18][19] For future experiments, consider increasing the resin volume or reducing the molar excess of the dye in the labeling reaction. |
| Non-covalent Binding: Hydrophobic dyes may bind non-covalently to proteins. | Ensure complete removal of non-conjugated dye by using a robust method like gel filtration or extensive dialysis, as this is crucial for accurate DOL determination.[1] | |
| Inadequate Dialysis: Insufficient dialysis time or too few buffer changes. | Dialyze for a longer period (e.g., overnight) and perform at least three buffer changes with a dialysate volume at least 200 times greater than your sample volume.[10][12] Ensure constant, gentle stirring of the dialysis buffer.[10][16] | |
| Incorrect Column Type: The gel filtration resin is not appropriate for the size of the dye molecule. | Use a resin with an appropriate fractionation range, such as Sephadex G-25 or Bio-Gel P-6, which are effective at separating proteins (>5 kDa) from small molecules like dyes.[8] | |
| Low Protein Recovery | Non-specific Binding: The protein may be binding to the dialysis membrane or chromatography resin. | For dialysis, siliconized tubes can help reduce protein loss. For spin columns, ensure you are using a column specifically designed for high protein recovery.[6] Some protein loss due to adherence to surfaces is common with most methods.[16] |
| Incorrect MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane or ultrafiltration device is too high, leading to loss of the protein. | Use a dialysis membrane with an MWCO that is significantly smaller than your protein of interest. For an IgG antibody (~150 kDa), a 12-14 kDa MWCO is appropriate.[16] | |
| Protein Precipitation: The protein may have aggregated and precipitated during the purification process. | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the process.[5] If the final protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA.[18] | |
| Degree of Labeling (DOL) is Too High | Residual Free Dye: Incomplete removal of unconjugated dye leads to an artificially high absorbance reading for the dye. | Repeat the purification step. Size-exclusion chromatography is often recommended over passive dialysis for more thorough removal of excess reactive dyes.[17] |
| Over-labeling: The molar ratio of dye to protein in the initial reaction was too high. | Optimize the labeling reaction by performing small-scale pilot reactions with varying molar ratios of the NHS ester to find the optimal condition that avoids over-labeling, which can cause aggregation and fluorescence quenching.[1][2][5] |
Experimental Protocols & Workflows
Below are detailed methodologies for common dye removal techniques.
Protocol 1: Dialysis
This method is suitable for removing small molecules from larger proteins through a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette (e.g., 12-14 kDa MWCO for IgG antibodies)[16]
-
Dialysis Buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Membrane: Pre-wet the dialysis membrane according to the manufacturer's instructions.[12]
-
Load Sample: Transfer the protein-dye reaction mixture into the dialysis tubing/cassette and seal securely.
-
First Dialysis: Immerse the sealed tubing in a beaker containing dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[12]
-
Stir: Place the beaker on a magnetic stir plate and stir gently at 4°C.[16]
-
Buffer Changes: Change the dialysis buffer and repeat the incubation. Perform at least three buffer changes to ensure complete removal of the free dye.[16] An overnight dialysis for the final step is common.[10][12]
-
Recover Sample: Carefully remove the sample from the tubing/cassette.
Caption: Workflow for removing unconjugated dye using dialysis.
Protocol 2: Gel Filtration Chromatography (Gravity Flow)
This protocol uses a gravity-flow desalting column to separate the labeled protein from free dye.
Materials:
-
Desalting Column (e.g., Sephadex G-25)[20]
-
Equilibration/Elution Buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Collection tubes
Procedure:
-
Prepare Column: Remove the top and bottom caps (B75204) of the column. Allow the storage buffer to drain completely.
-
Equilibrate: Wash the column with 3-5 column volumes of Equilibration Buffer.[20]
-
Load Sample: Allow the equilibration buffer to drain until it is just above the top resin surface. Carefully load the entire protein-dye reaction mixture onto the center of the resin bed.[20]
-
Elute: As soon as the sample enters the resin, add Elution Buffer to the top of the column.
-
Collect Fractions: The larger, labeled protein will elute first. The free dye, which is smaller, will be retained longer and elute in later fractions. Collect the colored fractions containing your purified protein conjugate.
Caption: Workflow for dye removal using gravity-flow gel filtration.
Protocol 3: Spin Column Chromatography
This protocol uses a pre-packed spin column for rapid dye removal.
Materials:
-
Dye Removal Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Collection tubes
-
Variable-speed centrifuge
Procedure:
-
Prepare Column: Invert the column several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.
-
Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[13] Discard the flow-through.
-
Equilibrate (Optional but Recommended): Place the column in a new collection tube. Add equilibration buffer (e.g., 1X PBS) and centrifuge for 2 minutes at 1,000 x g.[13] Discard the flow-through.
-
Load Sample: Place the column in a new, clean collection tube. Slowly apply the protein-dye reaction mixture to the center of the compacted resin.[13]
-
Collect Sample: Centrifuge for 2 minutes at 1,000 x g to collect the purified, labeled protein.[13] The purified sample will be in the collection tube. The free dye remains in the resin.
-
Store: Store the purified protein protected from light.[18]
Caption: Workflow for rapid dye removal using a spin column.
Data Summary Tables
Table 1: Comparison of Common Dye Removal Methods
| Feature | Dialysis | Gel Filtration (Gravity) | Spin Column Chromatography |
| Principle | Diffusion across a semi-permeable membrane[10][11] | Size-exclusion chromatography[7][9] | Size-exclusion chromatography[8] |
| Typical Sample Volume | Wide range (µL to mLs) | > 100 µL | 30 µL to 4 mL[6][13] |
| Processing Time | Long (4 hours to overnight)[10] | Moderate (15-30 minutes) | Fast (< 10 minutes)[6] |
| Protein Recovery | Good to Excellent | Good (can cause dilution)[14] | Excellent (>95%)[6] |
| Key Advantage | Gentle; handles large volumes | No centrifuge needed | Fast and high recovery |
| Key Disadvantage | Very time-consuming[18] | Potential for sample dilution | Limited by sample volume |
Table 2: Typical Parameters for Spin Column Chromatography
| Parameter | Value | Reference |
| Recommended Protein Size | > 7 kDa | [13] |
| Centrifugation Speed | 1,000 x g | [13][18] |
| Centrifugation Time | 2 minutes (for buffer removal & sample collection) | [13] |
| Organic Solvent Limit | ≤ 10% (e.g., DMF, DMSO) | [13][18] |
| Sample pH Range | 6.5 - 8.5 | [18] |
| NaCl Concentration | ~150 mM | [18] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Gel Filtration Chromatography | Bio-Rad [bio-rad.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. docs.aatbio.com [docs.aatbio.com]
AF555 NHS Ester Technical Support Center
Welcome to the technical support center for AF555 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound ester for their labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its use, particularly concerning hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester and how does it work for labeling?
This compound (N-hydroxysuccinimide) ester is a reactive fluorescent dye used to covalently label proteins and other molecules containing primary amine groups (-NH₂). The NHS ester reacts with these amines, typically on lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond, thereby attaching the bright, orange-fluorescent AF555 dye. This dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2]
Q2: What is the primary competing reaction to a successful conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water.[3] This reaction inactivates the dye by converting the NHS ester into a non-reactive carboxylic acid, which can then no longer couple to the amine groups on the target molecule. This hydrolysis reaction is significantly influenced by pH.
Q3: What is the optimal pH for conjugating this compound ester?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[4][5][6] In this pH range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis is still manageable. At a lower pH, the amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis increases significantly, reducing the conjugation efficiency.[6][7]
Q4: Which buffers are recommended for the conjugation reaction?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate (B1201080) buffers.[7][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the NHS ester.[7][9]
Q5: How should I prepare and store this compound ester?
This compound ester is sensitive to moisture and should be stored desiccated at -20°C to -80°C and protected from light.[7][10][11] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[7] For use, it is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[2][6] Stock solutions in DMSO can be stored at -15°C for less than two weeks.[12]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
If you are observing poor conjugation results, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| NHS Ester Hydrolysis | The this compound ester is moisture-sensitive.[3] Ensure the reagent is properly stored and handled. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6] Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Suboptimal pH | The reaction is highly pH-dependent. Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5.[5][6] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[6][7] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[7][9] Use an amine-free buffer such as PBS, bicarbonate, or HEPES.[7][8] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[9] |
| Low Protein Concentration | In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction.[7] If possible, increase the concentration of your protein to 2-10 mg/mL to favor the labeling reaction.[9] |
| Presence of Competing Substances | Substances other than buffers, such as sodium azide (B81097) (>3 mM), BSA, or gelatin, can interfere with the conjugation reaction.[3][9][12] It is recommended to remove these substances by dialysis or buffer exchange before starting the labeling process. |
Problem: Protein Aggregation After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Attaching too many hydrophobic dye molecules can lead to a decrease in the overall solubility of the protein, causing aggregation. |
| Optimize the molar ratio of this compound ester to your protein. It is recommended to perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling for your specific protein.[12] | |
| Unstable Protein | The protein itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature). |
| Ensure the chosen buffer and reaction conditions are suitable for maintaining the stability of your specific protein. |
Experimental Protocols
Standard Protocol for Labeling IgG Antibodies with this compound Ester
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. Optimization may be required for other proteins.
Materials:
-
This compound Ester
-
IgG antibody (in an amine-free buffer like PBS)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the this compound Ester Solution:
-
Allow the vial of this compound ester to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]
-
-
Perform the Conjugation Reaction:
-
While gently vortexing, add a 10-fold molar excess of the dissolved this compound ester to the antibody solution. For optimal results, it is recommended to test different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) in pilot experiments.[12]
-
Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[12]
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12]
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).
-
Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_dye]
-
A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of AF555 at 555 nm (155,000 M⁻¹cm⁻¹).[2]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for AF555).
-
-
-
Storage of the Conjugate:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), aliquot, and store at -20°C or -80°C.[12]
-
Visualizations
Caption: Reaction pathways for this compound ester conjugation and hydrolysis.
Caption: Troubleshooting workflow for low this compound ester labeling efficiency.
Caption: Relationship between pH and the rates of conjugation vs. hydrolysis.
References
- 1. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. fluidic.com [fluidic.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biossusa.com [biossusa.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: AF555 NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF555 NHS ester conjugates. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester and what is it used for?
A1: this compound ester (succinimidyl ester) is a bright, orange-fluorescent amine-reactive dye.[1] It is commonly used to fluorescently label proteins, antibodies, and other molecules containing primary amines (R-NH2) for use in various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[2][3][4] The NHS ester moiety reacts with primary amines at a pH of 7-9 to form a stable, covalent amide bond.[5]
Q2: How should I store and handle this compound ester?
A2: Upon receipt, this compound ester should be stored at ≤–20°C, desiccated, and protected from light. Once reconstituted in an anhydrous solvent like DMSO or DMF, the solution is sensitive to moisture and should be used immediately or aliquoted and stored at -20°C or -80°C for short periods. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation. Protein conjugates, on the other hand, should generally be stored at 4°C, protected from light, with a preservative like sodium azide. For long-term storage, it is recommended to aliquot and freeze at ≤–20°C.
Q3: What is the optimal pH for the conjugation reaction?
A3: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 8.0 and 9.0. A common buffer used is 0.1 M sodium bicarbonate at pH 8.3. At this pH, the primary amino groups are sufficiently deprotonated and reactive.
Q4: How do I determine the success of my conjugation reaction?
A4: The success of a conjugation reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for AF555).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Signal | Low Degree of Labeling (DOL): Insufficient dye conjugated to the protein. | - Optimize dye-to-protein molar ratio: Experiment with different ratios (e.g., 5:1, 10:1, 15:1). - Verify buffer pH: Ensure the reaction buffer is between pH 8.0 and 9.0. - Check for interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts will compete with the protein for the dye. Dialyze the protein against an amine-free buffer like PBS before labeling. - Increase protein concentration: A higher protein concentration (ideally >2 mg/mL) can improve labeling efficiency. |
| Inactive Dye: The this compound ester has hydrolyzed due to moisture. | - Use fresh, anhydrous DMSO or DMF to reconstitute the dye immediately before use. - Store the dye properly: Keep the lyophilized dye desiccated at -20°C and protect from light. Allow the vial to warm to room temperature before opening. | |
| Suboptimal Incubation Conditions: Reaction time or temperature may not be ideal. | - Incubate for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C overnight. | |
| High Background Noise | Excess Unbound Dye: Free dye in the conjugate solution can bind non-specifically to cells or tissues. | - Purify the conjugate thoroughly: Use a gel filtration column (e.g., Sephadex G-25) or extensive dialysis to remove all unbound dye. |
| Over-labeled Protein: A very high DOL can sometimes lead to non-specific binding or aggregation of the conjugate. | - Reduce the dye-to-protein molar ratio in the conjugation reaction. - Determine the optimal DOL experimentally. For antibodies, a DOL between 2 and 10 is often ideal. | |
| Non-specific Antibody Binding: The antibody itself may be binding non-specifically. | - Increase blocking: Use an appropriate blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) and increase the incubation time. - Use cross-adsorbed secondary antibodies if performing multiplexed experiments. | |
| Photobleaching (Signal Fades Quickly) | Inherent Photostability of the Dye: While AF555 is generally photostable, intense or prolonged exposure to excitation light will cause photobleaching. | - Use an antifade mounting medium for microscopy samples. - Minimize exposure to light: Keep samples in the dark as much as possible and use the lowest laser power necessary for imaging. - Acquire images efficiently: Use optimal imaging settings to reduce exposure time. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~555 nm | |
| Emission Maximum (Em) | ~565 nm | |
| Molar Extinction Coefficient (at 555 nm) | ~150,000 cm⁻¹M⁻¹ | |
| Typical Degree of Labeling (DOL) for IgG | 4 - 7 moles of dye per mole of antibody | |
| Recommended pH for Conjugation | 8.0 - 9.0 | |
| Recommended Protein Concentration for Labeling | ≥ 2 mg/mL |
Experimental Protocols
Protocol 1: this compound Ester Conjugation to an Antibody
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.
Materials:
-
1 mg of purified antibody in an amine-free buffer (e.g., PBS)
-
This compound Ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5-9.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.
-
If the buffer contains amines (e.g., Tris), dialyze the antibody against PBS.
-
Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound ester to warm to room temperature before opening.
-
Immediately before use, dissolve 1 mg of this compound ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the dye stock solution needed for the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free dye.
-
Collect the fractions containing the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A555 x 0.08)] / ε_protein
-
DOL = A555 / (ε_dye x Protein Concentration (M))
-
Where:
-
ε_protein for IgG is ~203,000 M⁻¹cm⁻¹
-
ε_dye for AF555 is ~150,000 M⁻¹cm⁻¹
-
0.08 is a correction factor for the dye's absorbance at 280 nm.
-
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the downstream application) and store in aliquots at -20°C.
-
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound ester.
Caption: Logical troubleshooting workflow for AF555 conjugate experiments.
References
Technical Support Center: AF555 NHS Photostability and Anti-fade Reagents
Welcome to the technical support center for Alexa Fluor™ 555 (AF555) NHS ester and associated anti-fade reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
AF555 NHS Ester: Properties and Handling
Q1: What are the spectral properties of AF555?
AF555 is a bright, orange-red fluorescent dye with an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.[1][2][3] It is spectrally similar to Cy®3, TRITC, and iFluor® 555.[1][4]
Table 1: Spectral Properties of AF555
| Property | Value |
| Excitation Maximum | ~555 nm[1][2] |
| Emission Maximum | ~565 nm[1][2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[1] |
| Quantum Yield | ~0.10[5] |
Q2: How should I store and handle this compound ester?
This compound ester is sensitive to light and moisture. For long-term storage (up to one year), it should be stored at -20°C to -80°C, desiccated, and protected from light.[6] For transportation, it can be kept at room temperature for up to three weeks.[7] Once dissolved in a solvent like DMSO or DMF, the solution's shelf-life may be reduced, even when stored at -20°C.[6]
Anti-Fade Reagents
Q3: Why is an anti-fade reagent necessary when imaging AF555?
All fluorophores, including AF555, are susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[8][9] This leads to a decrease in fluorescence signal over time, which can compromise image quality and quantitative analysis.[8] Anti-fade reagents contain chemicals that scavenge reactive oxygen species, which are major contributors to photobleaching, thereby preserving the fluorescent signal.[10][11]
Q4: Which anti-fade reagents are recommended for use with AF555?
Several commercial anti-fade reagents are effective with Alexa Fluor™ dyes, including AF555. ProLong™ Gold and SlowFade™ Gold are specifically recommended for use with Alexa Fluor™ dyes.[12][13] Other reagents like Fluoro-Long™ have also been confirmed to be compatible with AF555.
Table 2: Common Anti-Fade Reagents for AF555
| Reagent | Refractive Index | Curing Time | Key Features |
| ProLong™ Gold | 1.47 | ~24 hours[14][15] | Hard-setting, good for long-term storage.[16] |
| SlowFade™ Gold | 1.42[12] | Non-curing | Allows for immediate imaging.[12] |
| ProLong™ Diamond | 1.47 | ~24 hours[17] | Offers high photostability.[12] |
| Vectashield® | ~1.47 (cured)[18] | Hard-setting or non-setting | Widely used, but may not be optimal for all cyanine-based dyes.[13] |
Q5: Can I make my own anti-fade mounting medium?
While commercial formulations are optimized for performance and convenience, it is possible to prepare your own anti-fade medium. Common recipes include reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol (B35011) and buffer solution.[13] However, consistency and effectiveness can vary, and some homemade reagents may not be compatible with all dyes.[13][18]
Troubleshooting Guides
Problem 1: Weak or No AF555 Signal
A faint or absent fluorescent signal can be a significant roadblock in imaging experiments. Use the following guide to diagnose and resolve this issue.
Table 3: Troubleshooting Weak or No AF555 Signal
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a titration to determine the optimal concentration for your primary and secondary antibodies.[19][20] |
| Poor Primary Antibody Performance | Verify that the primary antibody is validated for your application and use a positive control to confirm its functionality.[19][20] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is specific to the species of the primary antibody and has been cross-adsorbed to minimize non-specific binding.[20] |
| Low Target Protein Expression | Confirm protein expression using an alternative method like a western blot. Consider using a signal amplification technique if the target is known to have low abundance.[21] |
| Photobleaching | Minimize the sample's exposure to excitation light.[8][9] Use an anti-fade mounting medium and reduce the intensity and duration of illumination.[8][11] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of AF555.[22] |
| Sample Storage Issues | Image freshly prepared slides when possible, as antigenicity can decrease over time. Store samples protected from light.[21] |
Logical Diagram: Troubleshooting Weak Signal
Caption: A workflow for diagnosing and resolving issues of weak or no fluorescence signal.
Problem 2: High Background Fluorescence
Excessive background signal can obscure specific staining and reduce the signal-to-noise ratio. The following table and diagram provide a systematic approach to troubleshooting high background.
Table 4: Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Antibody Concentration | Reduce the concentration of primary and/or secondary antibodies.[23] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies.[23][24] Consider adding a mild detergent like Tween-20 to the wash buffer.[23] |
| Non-Specific Antibody Binding | Use a blocking buffer (e.g., normal serum from the species of the secondary antibody or BSA) to block non-specific sites.[24] Ensure secondary antibodies are cross-adsorbed.[20] |
| Autofluorescence | Check for autofluorescence in an unstained control sample. If present, consider using a different fluorophore with a longer wavelength or use a spectral unmixing tool if available.[23] |
| Contaminated Reagents or Membrane | Use clean tools and incubation trays.[25] For western blotting, consider using a low-fluorescence PVDF membrane.[25] |
| Drying of Sample | Ensure the sample remains hydrated throughout the staining and mounting process.[25] |
Logical Diagram: Troubleshooting High Background
Caption: A decision tree for identifying and mitigating sources of high background fluorescence.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Ester
This protocol provides a general procedure for conjugating this compound ester to proteins, such as antibodies.[6][26]
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.[27] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against an amine-free buffer.
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[26]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Determine Degree of Labeling (Optional):
-
Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the protein concentration and the degree of labeling.
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[6]
-
Caption: The process for mounting fixed cell samples using ProLong Gold anti-fade reagent.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 4. abpbio.com [abpbio.com]
- 5. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. cfim.ku.dk [cfim.ku.dk]
- 15. ulab360.com [ulab360.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
- 20. benchchem.com [benchchem.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 23. youtube.com [youtube.com]
- 24. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 26. glenresearch.com [glenresearch.com]
- 27. biotium.com [biotium.com]
- 28. interchim.fr [interchim.fr]
- 29. lumiprobe.com [lumiprobe.com]
Navigating the Nuances of NHS Ester Chemistry: A Guide to pH in AF555 Labeling Reactions
Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals leveraging fluorescent labeling, precision is paramount. The conjugation of Alexa Fluor™ 555 (AF555) NHS ester to proteins is a widely used technique, yet its success is critically dependent on a single, often overlooked parameter: pH. This technical guide provides a comprehensive overview of the effect of pH on the AF555 NHS labeling reaction, offering detailed protocols, troubleshooting advice, and quantitative data to empower you to optimize your experiments for maximal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound ester?
The optimal pH range for reacting this compound ester with primary amines on a protein is between 8.3 and 8.5.[1][2][3][4] This pH provides the best balance between the reactivity of the amine groups and the stability of the NHS ester.
Q2: Why is pH so critical for the this compound labeling reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The primary target of the NHS ester is the unprotonated primary amine (-NH2) found on lysine (B10760008) residues and the N-terminus of the protein. At a pH below their pKa (typically around 10.5 for lysine), these amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[1] As the pH increases towards the optimal range, more amine groups become deprotonated and available for labeling.
-
NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a reaction with water that renders the dye incapable of reacting with the protein. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][5]
Therefore, the optimal pH is a compromise: high enough to ensure a sufficient concentration of reactive amines, but not so high that the hydrolysis of the this compound ester outcompetes the labeling reaction.
Q3: What happens if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.5), the majority of the primary amines on your protein will be protonated. This dramatically reduces the rate of the labeling reaction, leading to low labeling efficiency and a low degree of labeling (DOL).[2][3]
Q4: What are the consequences of a pH that is too high?
A pH above the optimal range (e.g., pH 9.0 or higher) will lead to rapid hydrolysis of the this compound ester.[1][2][3] This competing reaction consumes the reactive dye, reducing the amount available to label the protein and resulting in a lower labeling yield.
Q5: What buffers are recommended for the this compound labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[4] Recommended buffers include:
-
0.1 M Sodium Phosphate, pH 8.3-8.5[6]
-
Phosphate-Buffered Saline (PBS) adjusted to pH 8.3-8.5
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Incorrect pH of reaction buffer: The pH may be too low, leading to protonated, unreactive amines. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5 using a suitable base (e.g., 1 M sodium bicarbonate). |
| Hydrolysis of this compound ester: The pH may be too high, or the reaction was carried out for too long at room temperature. | Ensure the pH does not exceed 8.5. For sensitive proteins or to minimize hydrolysis, consider performing the reaction at 4°C overnight.[7] | |
| Presence of competing amines: The protein buffer may contain Tris, glycine, or other amine-containing compounds. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the labeling reaction.[4] | |
| Inconsistent Labeling Results | Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH during the reaction, especially in poorly buffered solutions. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[3] |
| No Labeling Observed | Complete hydrolysis of this compound ester: The dye may have been stored improperly or reconstituted in a non-anhydrous solvent. | Always use fresh, high-quality anhydrous DMSO or DMF to reconstitute the this compound ester immediately before use. Store the solid dye desiccated and protected from light at -20°C. |
Quantitative Data: The Impact of pH on NHS Ester Stability and Reactivity
To illustrate the critical balance governed by pH, the following tables summarize the effect of pH on the stability of NHS esters and the kinetics of the labeling reaction.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [1][5]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~2 hours |
This table demonstrates the inverse relationship between pH and the stability of the NHS ester. As the pH increases, the half-life of the reactive ester decreases due to accelerated hydrolysis.
Table 2: Comparison of Amidation (Labeling) and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester [1]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
This table highlights that while the rate of hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the labeled conjugate.
Experimental Protocol: Labeling a Protein with this compound Ester
This protocol provides a general guideline for labeling a protein with this compound ester. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Add 1/10th volume of the 1 M sodium bicarbonate reaction buffer to the protein solution to adjust the pH to ~8.3.
-
-
Prepare the this compound Ester Stock Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound ester to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for AF555).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and AF555.
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the critical interplay of factors, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with this compound ester.
Caption: The effect of pH on the this compound ester labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: AF555 NHS vs. Cy3 for High-Performance Fluorescence Microscopy
For researchers, scientists, and professionals in drug development, the choice of fluorophore is a critical decision that profoundly impacts the quality, reliability, and reproducibility of fluorescence microscopy data. Among the plethora of available dyes, Alexa Fluor 555 (AF555) and Cyanine3 (Cy3) are two of the most common fluorophores for labeling proteins, antibodies, and nucleic acids. This guide provides an objective, data-driven comparison of AF555 NHS ester and Cy3 NHS ester to inform your selection process for demanding fluorescence imaging applications.
At a Glance: Key Performance Metrics
The performance of a fluorophore is primarily dictated by its photophysical properties. Brightness, a function of how efficiently the dye absorbs and emits light, and photostability, its resistance to fading under illumination, are paramount for high-quality imaging. The spectral characteristics of AF555 and Cy3 are nearly identical, allowing for the use of the same filter sets.[1] However, their performance metrics show significant differences.
| Property | This compound Ester | Cy3 NHS Ester | Reference(s) |
| Excitation Maximum | ~555 nm | ~550-555 nm | [1][2][3] |
| Emission Maximum | ~565-572 nm | ~569-572 nm | [2][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~155,000 | ~150,000 | [4][5] |
| Quantum Yield | ~0.10 | >0.15 | [6] |
| Relative Brightness | Brighter | Less Bright | [1][7][8] |
| Photostability | More Photostable | Less Photostable | [1][9][10][11] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | [4][5] |
| Water Solubility | High | Good | [4][5] |
Deeper Dive into Performance
Brightness and Photostability: The AF555 Advantage
While the molar extinction coefficients and quantum yields appear comparable on paper, experimental data consistently demonstrates that AF555 conjugates are significantly brighter and more photostable than their Cy3 counterparts.[1] This increased brightness allows for the detection of low-abundance targets and the use of lower laser power, which in turn reduces phototoxicity in live-cell imaging.
The superior photostability of AF555 is a crucial advantage for applications requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition for 3D reconstruction.[10] In one study, after 95 seconds of continuous illumination, AF555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[9] This allows for longer image acquisition times, resulting in a better signal-to-noise ratio.[1]
Degree of Labeling and Self-Quenching
A key differentiator between the two dyes is their performance at high degrees of labeling (DOL). Cy3 is prone to self-quenching, where high concentrations of the dye on a single protein lead to a decrease in fluorescence.[4][7] In contrast, AF555 conjugates remain highly fluorescent even at high DOLs.[1][8] This makes AF555 a more robust choice for achieving the brightest possible conjugates without the risk of diminished fluorescence.[8] For the detection of low-abundance targets, AF555 is recommended as it can be attached to proteins at high molar ratios without significant self-quenching.[4]
Experimental Protocols
The following are generalized protocols for protein labeling and photostability assessment. It is crucial to optimize these protocols, particularly the dye-to-protein ratio, for your specific protein of interest.
Protein Labeling with AF555/Cy3 NHS Ester
Objective: To covalently label a protein with either AF555 or Cy3 NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0, at 2-10 mg/mL)
-
This compound Ester or Cy3 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) must be removed via dialysis or buffer exchange.[12]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[12]
-
Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. A typical starting point for the molar ratio of dye to protein is between 5:1 and 15:1.[12]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[12]
Quantitative Photostability Comparison
Objective: To measure and compare the photobleaching rates of AF555 and Cy3.
Materials:
-
Equimolar concentrations of AF555- and Cy3-labeled proteins in a suitable buffer (e.g., PBS).
-
Microscope with a stable light source (e.g., laser).
-
Appropriate filter sets for AF555/Cy3.
-
A sensitive camera.
-
Capillary tubes or a microscope slide with a coverslip.
Methodology:
-
Sample Preparation: Place equal molar concentrations of the fluorescently labeled proteins into capillary tubes or onto a microscope slide.[1]
-
Image Acquisition Setup: Place the sample on the microscope stage and focus on the fluorescent solution.
-
Continuous Illumination: Continuously illuminate the sample with the excitation light source.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 seconds) over a set period (e.g., 100 seconds).[1]
-
Data Analysis: Measure the mean fluorescence intensity of a defined region of interest in each image over time.
-
Normalization: Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
-
Comparison: Plot the normalized fluorescence intensity versus time for both dyes to compare their photobleaching profiles.
Visualizing the Processes
To better understand the chemical and experimental workflows, the following diagrams illustrate the key processes.
Caption: Covalent labeling via NHS ester chemistry.
Caption: A typical immunofluorescence workflow.
Conclusion: Making the Right Choice
For most fluorescence microscopy applications, this compound ester emerges as the superior choice over Cy3 NHS ester.[12] Its enhanced brightness and photostability translate directly to higher quality data with improved signal-to-noise ratios, which is especially critical for detecting low-abundance targets or for imaging protocols that require extended light exposure.[1][10][12] While Cy3 remains a viable and widely used fluorophore, researchers aiming for the highest sensitivity and most robust, reproducible results should strongly consider AF555 for their labeling needs.[12] The advantages of AF555 often outweigh any potential cost differences, providing greater confidence in the final experimental data.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. bu.edu [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AF555 NHS and Alexa Fluor 555 Photostability: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the photostability of two widely used orange-fluorescent dyes: AF555 NHS and Alexa Fluor 555.
Quantitative Photostability Comparison
The following table summarizes key photophysical properties related to the photostability of Alexa Fluor 555 and Cy3, highlighting the superior performance of the Alexa Fluor dye. Given the demonstrated spectroscopic equivalence, it is reasonable to infer that AF555 would exhibit photostability performance on par with Alexa Fluor 555.
| Property | Alexa Fluor 555 | Cy3 | Reference |
| Relative Photostability | Significantly more photostable | Less photostable | |
| Fluorescence Quantum Yield | ~0.10* | ~0.15 |
*Note: The fluorescence quantum yield was measured for the free succinimidyl ester derivative in aqueous solution.
Experimental Protocol for Photostability Measurement
To empirically determine and compare the photostability of fluorophores like this compound and Alexa Fluor 555, a standardized protocol for measuring photobleaching is essential. The following methodology outlines a general workflow for such an experiment.
I. Sample Preparation
-
Conjugation: Covalently label the protein or molecule of interest with this compound and Alexa Fluor 555 NHS ester according to the manufacturer's protocols. Ensure a similar degree of labeling for both dyes to allow for a fair comparison.
-
Immobilization: Immobilize the fluorescently labeled molecules on a glass coverslip. This can be achieved through methods such as biotin-streptavidin interactions or by allowing the protein to adhere to a poly-L-lysine coated surface.
-
Mounting: Mount the coverslip onto a microscope slide with a suitable imaging buffer. For direct photostability comparison, it is recommended to use a buffer without antifade reagents.
II. Image Acquisition
-
Microscope Setup: Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF) equipped with a laser line appropriate for exciting both fluorophores (e.g., 561 nm).
-
Imaging Parameters:
-
Define a region of interest (ROI) for imaging.
-
Set the laser power to a constant and identical level for all experiments.
-
Use the same objective lens and camera settings for all acquisitions.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the immobilized fluorophores. The time interval between frames and the total duration of the acquisition should be chosen to capture a significant decrease in fluorescence intensity due to photobleaching.
III. Data Analysis
-
Intensity Measurement: For each time point in the series, measure the mean fluorescence intensity of individual fluorescent spots.
-
Background Correction: Subtract the background fluorescence from each measurement.
-
Normalization: Normalize the fluorescence intensity of each spot to its initial intensity at the beginning of the time series.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Half-Life Determination: Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Caption: A flowchart outlining the key steps for comparing the photostability of fluorescent dyes.
Conclusion
Both this compound and Alexa Fluor 555 are excellent choices for fluorescence applications demanding high photostability. The available data strongly indicates that their performance in this regard is comparable and significantly superior to that of older generation dyes like Cy3. For experiments requiring long-term imaging or intense illumination, either of these fluorophores will provide robust and reliable performance, minimizing data artifacts caused by photobleaching and enabling the acquisition of high-quality, quantitative data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Quantum Yield of AF555 NHS and Other Leading Fluorophores
In the fields of biological imaging and drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. The quantum yield of a fluorophore, a measure of its fluorescence efficiency, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of AF555 NHS ester with other widely used fluorophores in a similar spectral range: Cy3 NHS ester and Alexa Fluor 555 NHS ester. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yield of this compound ester and its alternatives. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.
| Fluorophore | Quantum Yield (Φ) | Reference |
| This compound Ester | Similar to Alexa Fluor 555 | [1][2] |
| Alexa Fluor 555 NHS Ester | 0.10 | [3][4] |
| Cy3 NHS Ester | 0.31 |
Note: While a specific numerical quantum yield for this compound ester is not publicly available, independent research has demonstrated that its relative quantum yield is highly similar to that of Alexa Fluor 555.[1] It is also noteworthy that an enhanced version of Cy3, Cy3B, exhibits a significantly higher quantum yield of >0.7.
Experimental Protocol: Comparative Quantum Yield Measurement
The determination of the fluorescence quantum yield of a fluorophore is most commonly achieved using the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known, well-established quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., this compound ester)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.2)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorophore of interest and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all dilutions of the sample and the standard. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each dilution of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
Experimental Workflow
The following diagram illustrates the key steps in the comparative method for determining the quantum yield of a fluorophore.
Caption: Workflow for comparative quantum yield measurement.
References
- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison: AF555 NHS Ester vs. TRITC for Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes, the choice between different dyes can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two commonly used fluorophores in the orange-red spectral region: Alexa Fluor™ 555 (AF555) NHS ester and Tetramethylrhodamine (B1193902) isothiocyanate (TRITC). We delve into their brightness and photostability, supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Brightness and Photostability: A Quantitative Overview
The brightness of a fluorophore is a critical parameter for achieving a high signal-to-noise ratio in fluorescence imaging and other detection methods. It is determined by the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching (irreversible loss of fluorescence upon light exposure), is crucial for applications requiring long or intense illumination, such as time-lapse imaging.
Here is a summary of the key spectral and photophysical properties of AF555 NHS ester and TRITC:
| Property | This compound Ester | TRITC (Isomer Mix) |
| Excitation Maximum (nm) | 555 | 547 - 552[2][3] |
| Emission Maximum (nm) | 565 | 572 - 578[2][3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 150,000 | ~85,000[2] |
| Quantum Yield (Φ) | 0.10 | Not widely reported |
| Calculated Brightness (ε x Φ) | 15,000 | Not available |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a theoretically brighter fluorophore.
Experimental Protocol: Assessing Fluorophore Photostability
To empirically determine and compare the photostability of this compound ester and TRITC in your specific experimental setup, the following protocol for measuring the rate of photobleaching can be employed. This method involves time-lapse microscopy and quantification of the fluorescence intensity decay over time.
Objective: To quantify and compare the photobleaching rates of this compound ester and TRITC-labeled samples under controlled illumination.
Materials:
-
Microscope slides and coverslips
-
Mounting medium (without antifade reagents for this specific assessment)
-
Fluorescence microscope (confocal or epifluorescence) with appropriate filter sets for AF555 and TRITC
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ, FIJI)
-
Samples labeled with this compound ester and TRITC (e.g., antibodies, proteins, or cells)
Methodology:
-
Sample Preparation:
-
Prepare identical biological samples and label them with either this compound ester or TRITC according to standard protocols. Ensure similar degrees of labeling for a fair comparison.
-
Mount the samples on microscope slides using a mounting medium without any antifade reagents. The absence of these reagents is crucial for observing the intrinsic photostability of the fluorophores.
-
-
Microscopy and Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Place the sample on the microscope stage and bring it into focus.
-
Using the same objective and magnification for all samples, locate a region of interest (ROI) with clear fluorescent labeling.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all samples being compared.
-
Initiate a time-lapse acquisition, capturing images at regular intervals (e.g., every 10-30 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence for the less photostable dye.
-
-
Data Analysis:
-
Open the acquired time-lapse image series in your image analysis software.
-
Select multiple ROIs within the fluorescently labeled structures. Additionally, select a background ROI in an area devoid of fluorescence.
-
For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each sample ROI at every time point.
-
Normalize the background-corrected fluorescence intensity for each ROI by dividing the intensity at each time point by the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both AF555 and TRITC.
-
The resulting curves represent the photobleaching profiles of the two dyes. A slower decay in fluorescence intensity indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from these curves for a quantitative comparison.
-
Visualizing the Experimental Workflow
To illustrate the logical flow of the photostability assessment, the following diagram was generated using the DOT language.
References
Validating AF555 NHS Conjugate Activity: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioconjugation, ensuring the activity and efficacy of fluorescently labeled molecules is paramount. This guide provides a comprehensive comparison of AF555 NHS ester, a popular fluorescent dye for labeling biomolecules, with its common alternatives. We present supporting experimental data, detailed protocols for activity validation, and visual workflows to aid in experimental design and execution.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye for conjugation extends beyond its spectral properties. Factors such as brightness (a product of extinction coefficient and quantum yield), photostability, and the impact of conjugation on the biomolecule's function are critical considerations. AF555 is a bright and photostable dye, but several alternatives offer comparable or, in some contexts, advantageous properties.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness Claim |
| AF555 | 555 | 565 | 150,000 | ~0.10[1][2] | High |
| Cy3 | ~550 | ~570 | ~150,000 | Varies | Bright, but prone to photobleaching[3][4] |
| DyLight 550 | 562 | 576 | ~150,000 | High | Brighter than AF555 in some studies[5] |
| Alexa Fluor 546 | 556 | 573 | 112,000 | ~0.79 | Very bright and photostable |
Note: Quantum yield can be highly dependent on the local environment and conjugation state. The values presented are for the free dye in aqueous solution and should be considered as a reference. Brightness is a complex parameter influenced by the entire optical system.
Experimental Protocols for Validating Conjugate Activity
Successful validation of an this compound conjugate involves confirming both the successful conjugation and the preservation of the biomolecule's biological activity. Here, we provide key experimental protocols using an anti-EGFR antibody as an example.
I. Protocol for this compound Ester Conjugation to an Antibody
This protocol outlines the fundamental steps for labeling an antibody with this compound ester.
Materials:
-
Anti-EGFR Antibody (or other protein of interest) in an amine-free buffer (e.g., PBS)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve this compound ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the antibody conjugate.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for AF555).
II. Protocol for Validating Conjugate Activity using ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the binding activity of a fluorescently labeled antibody.
Materials:
-
Recombinant human EGFR protein
-
AF555-conjugated anti-EGFR antibody
-
Unconjugated anti-EGFR antibody (as a positive control)
-
96-well ELISA plate
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if using unconjugated primary for comparison)
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant EGFR (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the AF555-conjugated anti-EGFR antibody and the unconjugated anti-EGFR antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
For the AF555-conjugate, directly measure the fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: ~555/565 nm).
-
For the unconjugated antibody, add an HRP-conjugated secondary antibody, incubate, wash, and then add TMB substrate. Stop the reaction and measure absorbance at 450 nm.
-
-
Analysis: Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value for the conjugated antibody may indicate a loss of activity.
III. Protocol for Immunofluorescence Staining
Immunofluorescence (IF) staining allows for the visualization of the labeled antibody's ability to bind to its target in a cellular context.
Materials:
-
Cells expressing EGFR (e.g., A431 cells)
-
AF555-conjugated anti-EGFR antibody
-
Cell culture medium
-
Formaldehyde (B43269) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow A431 cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular epitope, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the AF555-conjugated anti-EGFR antibody (at a predetermined optimal concentration) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for AF555 and DAPI. Specific membrane staining should be observed.
Visualization of Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Workflow for labeling an antibody with this compound ester.
Caption: General workflow for immunofluorescence staining.
A key application for fluorescently labeled antibodies is the study of cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, crucial in cell proliferation and often dysregulated in cancer, is a prime example.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade.
By following these protocols and utilizing the comparative data provided, researchers can confidently validate the activity of their this compound conjugates and select the most appropriate fluorophore for their specific experimental needs, ultimately leading to more reliable and reproducible results.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating the Degree of Labeling for AF555 NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality control parameter.[1][2] An optimal DOL ensures a strong fluorescent signal without inducing artifacts such as fluorescence quenching or altered protein function.[2] This guide provides a comprehensive comparison of AF555 NHS ester with two common alternatives, Cy®3 NHS ester and DyLight™ 549 NHS ester, and offers a detailed protocol for calculating the DOL.
Comparative Analysis of Fluorescent Dyes
AF555, Cy3, and DyLight 549 are all bright, orange-red fluorescent dyes commonly used for labeling proteins, antibodies, and other biomolecules.[3][4][5] The choice of dye often depends on the specific application, instrumentation, and desired photophysical properties. The following table summarizes the key quantitative data for each dye, essential for the accurate calculation of the Degree of Labeling.
| Parameter | This compound Ester | Cy®3 NHS Ester | DyLight™ 549 NHS Ester (using DyLight™ 550 data) |
| Molar Extinction Coefficient (ε_dye) | 155,000 cm⁻¹M⁻¹[4] | 150,000 cm⁻¹M⁻¹[6] | 150,000 cm⁻¹M⁻¹[7] |
| Maximum Absorbance (λ_max) | 555 nm[4] | 550 nm[5] | 562 nm[7] |
| Correction Factor (CF₂₈₀) | 0.08[8] | 0.08[9] | 0.081[7] |
| Spectrally Similar Dyes | Tetramethylrhodamine[4] | TAMRA, DyLight 549[3] | Alexa Fluor 555, Cy3[7] |
Note: The data for DyLight™ 549 NHS Ester is represented by the spectrally similar DyLight™ 550, as specific data for the 549 variant was not consistently available. Minor variations in molar extinction coefficients and correction factors may be observed between different suppliers.
The optimal DOL for antibodies typically falls within the range of 2 to 10.[1][2] However, excessively high DOL values can lead to fluorescence quenching, while low values may result in a weak signal.[2] Therefore, it is crucial to experimentally determine the optimal DOL for each specific protein and application.[2]
Experimental Protocol for Determining the Degree of Labeling
The following protocol outlines the spectrophotometric method for calculating the DOL of a protein labeled with an NHS ester dye. This procedure is generally applicable to all three compared dyes.
I. Materials
-
Labeled protein conjugate (e.g., antibody-AF555)
-
Purification resin (e.g., Sephadex® G-25) or dialysis equipment[9][10]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
II. Procedure
-
Purification of the Conjugate: It is essential to remove any unconjugated dye from the labeled protein. This can be achieved through gel filtration chromatography or extensive dialysis against PBS.[2][9]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength (A_max) of the specific dye (see table above).
-
If the absorbance readings are too high, dilute the sample with PBS and record the dilution factor.
-
-
Calculation of Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm.[11]
Step 1: Calculate the molar concentration of the dye.
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
The path length of a standard cuvette is typically 1 cm.
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
Step 3: Calculate the molar concentration of the protein.
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
The molar extinction coefficient of a typical IgG antibody at 280 nm is approximately 210,000 M⁻¹cm⁻¹.[7]
Step 4: Calculate the Degree of Labeling.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Workflow for Degree of Labeling Calculation
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the DOL.
Signaling Pathway of Amine-Reactive Labeling
The fundamental chemistry behind the labeling process involves the reaction of the N-hydroxysuccinimidyl (NHS) ester of the fluorescent dye with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues.[12][13] This reaction forms a stable amide bond, covalently attaching the dye to the protein.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 5. goldbio.com [goldbio.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. fluidic.com [fluidic.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AF555 NHS Ester
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. For scientists and professionals in drug development, adherence to proper disposal protocols for fluorescent dyes such as AF555 NHS Ester is paramount to maintaining a safe working environment and complying with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound Ester, ensuring that your laboratory practices are both safe and effective.
While specific hazard classifications may vary by supplier, it is prudent to handle amine-reactive fluorescent labels like this compound Ester with care and to dispose of them as chemical waste[1]. The primary directive from manufacturers is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment"[1].
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Protective Clothing | Lab coat |
| Respiratory Protection | A dust mask (e.g., N95) is recommended for handling the solid powder form[1]. |
Waste Disposal Procedures
The correct disposal method for this compound Ester is contingent on its form: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated from the use of this compound ester should be treated as chemical waste and segregated from regular trash[1].
Step 1: Waste Segregation and Collection
All waste containing this compound Ester must be collected in designated, clearly labeled, and sealed hazardous waste containers. The container material should be compatible with the solvents used, such as high-density polyethylene (B3416737) for solutions in DMSO or DMF[1].
Step 2: Managing Different Waste Streams
A. Unused or Expired Solid this compound Ester:
-
Do Not Dispose in Regular Trash : Solid powder must never be disposed of in regular trash receptacles.
-
Collection : The original vial containing the unused or expired product should be placed in a designated chemical waste container.
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound Ester," along with any other information required by your institution's Environmental Health and Safety (EHS) department.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
Collection : All concentrated stock solutions should be collected in a sealed, labeled hazardous waste container.
-
No Drain Disposal : Never dispose of concentrated solutions of this compound Ester down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal.
C. Dilute Aqueous Solutions (from labeling reactions):
-
Quenching : Before collection, ensure the reactive NHS ester is quenched. Adjust the pH of the aqueous solution to between 7 and 8.5 with a suitable buffer, such as sodium bicarbonate. Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.
-
Collection : Transfer the quenched solution to your designated aqueous hazardous waste container.
-
Consult EHS : Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department. While some institutions may permit the disposal of very dilute, non-mutagenic fluorescent dyes via the sanitary sewer, this must be confirmed.
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):
-
Solid Waste Collection : All solid materials that have come into contact with this compound Ester, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
Experimental Protocol: Quenching of Aqueous this compound Ester Solutions
This protocol details the steps to ensure the complete hydrolysis of the reactive NHS ester in aqueous solutions before disposal.
-
pH Adjustment : Measure the pH of the aqueous solution containing the this compound Ester. If the solution is acidic, add a small amount of a suitable buffer, such as sodium bicarbonate, until the pH is between 7.0 and 8.5.
-
Incubation : Allow the pH-adjusted solution to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period allows for the complete hydrolysis of the NHS ester, rendering it non-reactive.
-
Collection for Disposal : Following incubation, transfer the solution to a designated and clearly labeled aqueous hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and proper disposal pathways for various forms of this compound Ester waste.
References
Essential Safety and Operational Guide for Handling AF555 NHS Ester
This guide provides immediate safety, handling, and disposal protocols for AF555 NHS Ester, a bright, orange-fluorescent dye commonly used for labeling primary amines in proteins and other molecules.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound Ester, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.[3] The following equipment should be worn at all times in the laboratory.[4]
Core PPE Requirements:
-
Gloves: Nitrile or latex gloves are required to prevent skin contact.[3]
-
Lab Coats: A long-sleeved lab coat should be worn to protect against splashes and skin exposure.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to shield the eyes from potential chemical splashes.[3]
-
Face Shields: In situations where there is a significant risk of splashing, a face shield provides an additional layer of protection for the entire face.[3]
-
Closed-Toe Shoes: To prevent injuries from spills or falling objects, closed-toe shoes must be worn in the laboratory.[3]
For tasks with a higher risk of generating aerosols or dust, additional respiratory protection may be necessary.[5][6]
II. Chemical and Physical Properties
Understanding the properties of this compound Ester is fundamental to its safe handling and effective use.
| Property | Value | Reference |
| Appearance | Dark red powder | [7] |
| Molecular Weight | ~1250 g/mol | [2] |
| Excitation Maximum | 552-555 nm | [1][2][7] |
| Emission Maximum | 566-572 nm | [2][7][8] |
| Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [2][8] |
| Solubility | Water, DMSO, DMF | [8] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [9][10] |
III. Storage and Handling Protocols
Proper storage and handling are crucial for maintaining the stability and reactivity of this compound Ester.
Storage:
-
The product can be transported at room temperature for up to 3 weeks.[7]
Handling:
-
Acclimatization: Before use, allow the vial to warm to room temperature to prevent condensation.
-
Reconstitution: The NHS ester is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[10]
-
Reaction Conditions: The labeling reaction with primary amines is typically carried out in a sodium bicarbonate buffer at pH 8.3 for one hour at room temperature.[2][10]
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5]
IV. Spill and Exposure Procedures
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Absorb liquid spills with an inert material such as diatomite or universal binders.[5] For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[5]
-
Dispose: Collect all contaminated materials in a sealed container for proper waste disposal.[5]
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[11] Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[5][11] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.
V. Disposal Plan
All waste containing this compound Ester must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[12][13]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, labeled hazardous waste container.[14]
-
Liquid Waste: All solutions containing the dye, including the initial rinse of emptied containers, must be collected in a sealed, properly labeled hazardous waste container.[14][15] The first rinse of the empty chemical container must be collected and disposed of as hazardous waste.[14]
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[12][14][15]
Never dispose of this compound Ester or its waste down the drain or in the regular trash. [14]
VI. Experimental Workflow & Safety Diagram
Caption: Workflow for safe handling and disposal of this compound Ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gerpac.eu [gerpac.eu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ptb.de [ptb.de]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
